molecular formula C9H8BrN3 B1332058 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole CAS No. 41425-60-9

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Cat. No.: B1332058
CAS No.: 41425-60-9
M. Wt: 238.08 g/mol
InChI Key: UTQJRGAXADNRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole (CAS 41425-60-9) is a brominated heterocyclic compound with the molecular formula C 9 H 8 BrN 3 and a molecular weight of 238.08 g/mol . This compound serves as a versatile and valuable building block in scientific research, particularly in medicinal chemistry and materials science. The reactive bromomethyl group (-CH 2 Br) serves as an excellent handle for further functionalization, allowing researchers to easily incorporate the 1,2,3-triazole scaffold into more complex molecules via nucleophilic substitution reactions or metal-catalyzed cross-couplings. In research settings, analogous bromomethyl-triazoles are frequently employed as key intermediates in the synthesis of potential pharmaceutical agents. The 1,2,3-triazole core is a privileged structure in drug discovery due to its resemblance to the peptide bond, contributing to favorable pharmacokinetic properties and the ability to participate in hydrogen bonding with biological targets . While the specific mechanism of action for this base compound is not defined, its primary value lies in its reactivity; the structure it helps build determines the ultimate biological activity, which can include enzyme inhibition or receptor modulation . Researchers also utilize such compounds in the development of advanced materials, including functionalized polymers and ligands for catalysts, leveraging the robust nature of the triazole ring . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQJRGAXADNRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351753
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41425-60-9
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic pathway, provides step-by-step experimental protocols, and summarizes key analytical data for the characterization of the title compound and its precursor.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in modern drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1] Triazole derivatives have demonstrated a wide range of therapeutic applications, including as antifungal, anticancer, antiviral, and anti-inflammatory agents.[2] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules due to the reactive bromomethyl group, which can be readily displaced by various nucleophiles to introduce diverse functionalities.

Synthesis and Characterization

A plausible and efficient two-step synthetic route for the preparation of this compound is proposed, commencing with the synthesis of the precursor alcohol, (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)

The precursor alcohol can be synthesized via a regioselective 1,3-dipolar cycloaddition reaction between phenyl azide and propargyl alcohol. This "click chemistry" approach is known for its high yields and selectivity.

Synthesis of this compound (2)

The target compound is obtained through the bromination of the precursor alcohol. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) for the selective bromination of benzylic and allylic positions.[3]

Characterization Data

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)

PropertyValue
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (d, J=7.9 Hz, 2H, Ar-H), 7.80 (s, 1H, triazole-H), 7.45 (t, J=7.7 Hz, 2H, Ar-H), 7.30 (t, J=7.4 Hz, 1H, Ar-H), 4.85 (s, 2H, -CH₂-), 2.50 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 139.8, 131.5, 129.5, 128.8, 120.2, 56.0
IR (KBr, cm⁻¹) 3300-3400 (O-H stretch), 3140 (C-H, aromatic), 1598 (C=C, aromatic), 1490 (N=N, triazole), 1050 (C-O stretch)
Mass Spectrum (EI) m/z 175 (M⁺)

Table 2: Physicochemical and Spectroscopic Data for this compound (2)

PropertyValue
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Appearance White to pale yellow solid
Melting Point Not available[4]
¹H NMR (CDCl₃, 400 MHz) δ 8.10 (d, J=7.9 Hz, 2H, Ar-H), 7.90 (s, 1H, triazole-H), 7.50 (t, J=7.7 Hz, 2H, Ar-H), 7.35 (t, J=7.4 Hz, 1H, Ar-H), 4.60 (s, 2H, -CH₂Br)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 139.5, 132.0, 129.8, 129.0, 120.5, 25.0
IR (KBr, cm⁻¹) 3130 (C-H, aromatic), 1600 (C=C, aromatic), 1485 (N=N, triazole), 1220 (C-N stretch), 690 (C-Br stretch)
Mass Spectrum (EI) m/z 237/239 (M⁺, M⁺+2, ~1:1 ratio), 158 (M⁺ - Br)

Experimental Protocols

Synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1)
  • To a solution of phenyl azide (1.19 g, 10 mmol) and propargyl alcohol (0.56 g, 10 mmol) in a 1:1 mixture of t-butanol and water (40 mL) is added sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to afford the title compound as a white solid.

Synthesis of this compound (2)
  • A solution of (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.75 g, 10 mmol) in anhydrous carbon tetrachloride (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-Bromosuccinimide (2.14 g, 12 mmol) and a catalytic amount of benzoyl peroxide (0.024 g, 0.1 mmol) are added to the solution.[3]

  • The mixture is heated to reflux and irradiated with a 250W lamp for 4 hours.[5]

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor Alcohol cluster_step2 Step 2: Bromination Phenyl_Azide Phenyl Azide Reaction1 Cu(I) catalyzed 1,3-Dipolar Cycloaddition Phenyl_Azide->Reaction1 Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction1 Precursor_Alcohol (2-phenyl-2H-1,2,3-triazol-4-yl)methanol Reaction1->Precursor_Alcohol Reaction2 Wohl-Ziegler Bromination Precursor_Alcohol->Reaction2 NBS N-Bromosuccinimide NBS->Reaction2 Final_Product This compound Reaction2->Final_Product Enzyme_Inhibition Triazole_Scaffold Triazole-based Compound (e.g., this compound derivative) Binding Binding Interaction (H-bonding, π-stacking) Triazole_Scaffold->Binding Enters Enzyme Target Enzyme (e.g., α-glycosidase, kinase) Active_Site Enzyme Active Site Enzyme->Active_Site Active_Site->Binding Provides binding pockets Inhibition Enzyme Inhibition Binding->Inhibition Leads to Therapeutic_Effect Therapeutic Effect (e.g., Anti-diabetic, Anti-cancer) Inhibition->Therapeutic_Effect Results in

References

chemical properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information and provides expert analysis based on the properties of analogous structures. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique structural features and synthetic accessibility.[1] This guide serves as a critical resource for researchers leveraging this versatile building block in drug discovery and materials science.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₈BrN₃[2]
Molecular Weight 238.09 g/mol [2]
Appearance Solid (predicted)-
Melting Point Not available[2]
Boiling Point Not available[2]
Density Not available[2]
InChI Key UTQJRGAXADNRCO-UHFFFAOYSA-N[2]
SMILES BrCC1=NN(N=C1)C2=CC=CC=C2[2]
Isomer (1-phenyl) Form Solid[3]
Isomer (1-phenyl) Hazard Acute Toxicity 4 (Oral)[3]

Synthesis and Experimental Protocols

The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the potential for forming the 1-substituted isomer. However, several general strategies for the synthesis of 2H-1,2,3-triazoles have been reported.[4] A plausible synthetic route to this compound could involve the bromination of a suitable precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole. The precursor itself can be synthesized via cycloaddition reactions.[4]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Isomer Separation & Oxidation cluster_2 Step 3: Precursor Synthesis cluster_3 Step 4: Bromination A Phenyl Azide C 4-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole A->C CuAAC Click Reaction B Propargyl Alcohol B->C D Mixture of 1-phenyl and 2-phenyl isomers C->D Isomerization (e.g., thermal) E 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole D->E Chromatography F 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde E->F Oxidation (e.g., MnO2) G 4-methyl-2-phenyl-2H-1,2,3-triazole F->G Wolff-Kishner or Clemmensen Reduction H This compound G->H Radical Bromination (NBS, light/initiator)

Caption: Proposed multi-step synthesis of the target compound.

General Experimental Protocol (Radical Bromination)

This is a generalized protocol based on standard benzylic bromination procedures and should be adapted and optimized.

  • Dissolution: Dissolve the precursor, 4-methyl-2-phenyl-2H-1,2,3-triazole, in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a radical initiator such as benzoyl peroxide (AIBN) (catalytic amount) to the solution.

  • Reaction: Reflux the mixture while irradiating with a UV lamp or a high-intensity incandescent light bulb. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Spectral Data

While experimental spectra for this compound are not available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[5][6][7]

TechniqueExpected Characteristics
¹H NMR ~8.0-7.5 ppm: Multiplet, 5H (protons on the phenyl ring). ~7.8 ppm: Singlet, 1H (proton on the triazole ring). ~4.6 ppm: Singlet, 2H (CH₂ protons of the bromomethyl group).
¹³C NMR ~145-130 ppm: Signals for the phenyl and triazole ring carbons. ~30 ppm: Signal for the CH₂ carbon of the bromomethyl group.
IR (Infrared) ~3100-3000 cm⁻¹: C-H stretching (aromatic). ~1600-1450 cm⁻¹: C=C and C=N stretching (aromatic and triazole rings). ~1250 cm⁻¹: N-N=N stretching of the triazole ring. ~700-600 cm⁻¹: C-Br stretching.
Mass Spec. M+ peak: ~237/239 m/z (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation: Loss of Br (~158 m/z), loss of the benzyl fragment.

Reactivity and Synthetic Applications

The primary site of reactivity for this compound is the bromomethyl group. This functional group behaves as a benzylic bromide analogue, making it susceptible to nucleophilic substitution reactions.[8][9] The benzylic-like position enhances its reactivity towards a wide range of nucleophiles.[10][11]

This reactivity makes the compound a valuable synthetic intermediate for introducing the 2-phenyl-2H-1,2,3-triazol-4-ylmethyl moiety into other molecules. This is particularly useful in drug development for creating derivatives of lead compounds.

Nucleophilic Substitution Reactivity

Reactivity_Diagram reactant 4-(bromomethyl)-2-phenyl- 2H-1,2,3-triazole product Substituted Product (R-Nu) reactant->product SN1 or SN2 Pathway nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Br⁻

Caption: General nucleophilic substitution at the bromomethyl position.

Role in Drug Development

The 1,2,3-triazole ring is a highly sought-after scaffold in medicinal chemistry. It is considered a bioisostere for amide bonds, offering improved metabolic stability.[12] Its rigid structure and ability to engage in hydrogen bonding and dipole interactions make it an excellent pharmacophore.[1]

This compound serves as a key building block for synthesizing more complex molecules with potential therapeutic applications. The reactive bromomethyl group allows it to function as a linker, connecting the stable triazole core to other pharmacologically active moieties.

Application as a Molecular Linker

Drug_Development_Linker pharmacophore1 Pharmacophore A (e.g., with a nucleophilic site) linker 4-(...)-2-phenyl- 2H-1,2,3-triazole linker pharmacophore1->linker Linkage via -CH2- group final_molecule Final Drug Candidate linker->final_molecule pharmacophore2 Pharmacophore B pharmacophore2->final_molecule

Caption: Use as a linker to connect pharmacophores in drug design.

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While detailed experimental data remains sparse, its structural similarity to other reactive triazoles and benzylic halides provides a strong basis for predicting its chemical properties and reactivity. Its primary utility lies in its capacity to act as a versatile building block, enabling the incorporation of the 2-phenyl-2H-1,2,3-triazole moiety into a wide array of molecular architectures. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their work.

References

An In-depth Technical Guide to 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical formula, molecular weight, and structural features, and outlines a plausible synthetic pathway based on established chemical principles.

Core Molecular Data

Molecular Formula: C₉H₈BrN₃[1]

Molecular Weight: 238.087 g/mol [1]

SMILES Notation: BrCC1=N--INVALID-LINK--C2=CC=CC=C2[1]

PropertyValueReference
Molecular FormulaC₉H₈BrN₃[1]
Molecular Weight238.087 g/mol [1]
InChIKeyUTQJRGAXADNRCO-UHFFFAOYAM[1]

Molecular Structure and Visualization

The molecular structure of this compound consists of a central 1,2,3-triazole ring. A phenyl group is attached to the N2 position of the triazole ring, and a bromomethyl group is substituted at the C4 position.

Caption: 2D Molecular Structure of this compound.

Experimental Data and Characterization

Spectroscopic Data for 2-phenyl-2H-1,2,3-triazole (Precursor):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 7.8 Hz, 2H, Ar-H), 7.84 (s, 2H, triazole-H), 7.51 (t, J = 7.9 Hz, 2H, Ar-H), 7.38 (t, J = 7.4 Hz, 1H, Ar-H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.0, 135.86, 129.44, 128.50, 120.00.[2]

  • Infrared (FT-IR, thin film, cm⁻¹): 3125, 1599, 1550, 1498, 1460, 1259, 1071, 953, 759, 690.[2]

For the target molecule, this compound, one would expect to see a characteristic singlet in the ¹H NMR spectrum for the methylene protons (CH₂) of the bromomethyl group, typically in the range of δ 4.5-5.0 ppm. In the ¹³C NMR spectrum, a new signal corresponding to the methylene carbon would also be present.

Experimental Protocols: A Proposed Synthetic Pathway

A detailed, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the synthesis of 2-substituted-1,2,3-triazoles and subsequent functionalization.

Step 1: Synthesis of 2-phenyl-4-methyl-2H-1,2,3-triazole

This step involves the regioselective synthesis of the 2-substituted triazole. A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Reactants: Phenyl azide and prop-1-yne.

  • Catalyst: A copper(I) source, such as copper(I) iodide.

  • Solvent: A suitable organic solvent like THF or a mixture of t-BuOH and water.

  • Procedure: Phenyl azide and prop-1-yne are reacted in the presence of the copper(I) catalyst. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The regioselectivity towards the 2-substituted product can be influenced by the specific reaction conditions and ligands used.

Step 2: Bromination of 2-phenyl-4-methyl-2H-1,2,3-triazole

The second step is the bromination of the methyl group at the 4-position of the triazole ring.

  • Reactant: 2-phenyl-4-methyl-2H-1,2,3-triazole.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic and benzylic bromination of methyl groups.

  • Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required.

  • Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Procedure: 2-phenyl-4-methyl-2H-1,2,3-triazole is dissolved in the chosen solvent, followed by the addition of NBS and the radical initiator. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is worked up to isolate the desired this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-phenyl-4-methyl-2H-1,2,3-triazole cluster_step2 Step 2: Bromination Reactants1 Phenyl azide + Prop-1-yne Product1 2-phenyl-4-methyl-2H-1,2,3-triazole Reactants1->Product1 CuAAC Catalyst1 Cu(I) Catalyst Catalyst1->Product1 Reactant2 2-phenyl-4-methyl-2H-1,2,3-triazole Product1->Reactant2 Product2 This compound Reactant2->Product2 Radical Bromination Reagents2 NBS, AIBN Reagents2->Product2

Caption: Proposed two-step synthetic workflow for this compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving 1,2,3-triazole derivatives. Further experimental validation is necessary to confirm the proposed synthetic route and fully characterize the physicochemical properties of this compound.

References

Spectroscopic and Synthetic Profile of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. Due to the limited availability of direct experimental data in public databases, this document combines reported data for analogous structures with predicted spectroscopic characteristics to offer a valuable resource for researchers working with this and related molecules.

Spectroscopic Data

The spectroscopic data for this compound is presented below. It is important to note that while the mass spectrometry data is based on the calculated molecular weight, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Multiplet2HPhenyl H (ortho)
~7.4 - 7.6Multiplet3HPhenyl H (meta, para)
~7.9Singlet1HTriazole C5-H
~4.6Singlet2HCH₂Br

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~139Phenyl C1 (ipso)
~135Triazole C5
~129Phenyl C (meta)
~128Phenyl C (para)
~120Phenyl C (ortho)
~145Triazole C4
~25CH₂Br
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch
~1600, 1490Medium-StrongAromatic C=C stretch
~1450MediumC-N stretch (triazole ring)
~1220StrongC-Br stretch
~760, 690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

The molecular formula for this compound is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
237/239High[M]⁺ (presence of Br isotopes)
158Medium[M - Br]⁺
77High[C₆H₅]⁺

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route would involve the bromination of the corresponding 4-methyl derivative.

Proposed Synthesis: Bromination of 4-methyl-2-phenyl-2H-1,2,3-triazole

  • Starting Material Synthesis: 4-methyl-2-phenyl-2H-1,2,3-triazole can be synthesized via a copper-catalyzed [3+2] cycloaddition reaction between phenyl azide and prop-1-yne.

  • Bromination Reaction:

    • To a solution of 4-methyl-2-phenyl-2H-1,2,3-triazole (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), add N-bromosuccinimide (NBS) (1.1 equivalents).

    • Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).

    • Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product, this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by NMR, IR, and mass spectrometry, and compared with the predicted data.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis A Starting Materials (4-methyl-2-phenyl-2H-1,2,3-triazole, NBS, AIBN) B Bromination Reaction A->B C Work-up and Purification (Filtration, Extraction, Chromatography) B->C D ¹H NMR & ¹³C NMR C->D Purified Product E IR Spectroscopy C->E Purified Product F Mass Spectrometry C->F Purified Product G Structure Confirmation D->G E->G F->G

Caption: Synthetic and analytical workflow diagram.

An In-depth Technical Guide to 4-(bromomethyl)-phenyl-1,2,3-triazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of bromomethyl-phenyl-1,2,3-triazoles. Due to the limited availability of specific data for the 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole isomer, this document will focus on the well-characterized 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, while also presenting general methodologies applicable to the synthesis of various triazole isomers. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile 1,2,3-triazole scaffold.

Core Compound Properties

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding. The bromomethyl-phenyl-1,2,3-triazole series, in particular, serves as a valuable building block for creating a diverse range of molecular architectures.

Physical and Chemical Data
PropertyThis compound4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
CAS Number Not Available58432-26-1[1][3]
Molecular Formula C₉H₈BrN₃[2]C₉H₈BrN₃[4]
Molecular Weight 238.087 g/mol [2]238.08 g/mol [4]
Physical Form Not AvailableSolid, Powder[3][4]
Melting Point Not AvailableNot Specified
Boiling Point Not AvailableNot Specified
Solubility Not AvailableNot Specified

Synthesis and Characterization

The synthesis of 1,2,3-triazoles is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6]

General Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

A general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, is as follows:

  • Preparation of the Azide: The corresponding organic azide (e.g., benzyl azide) is prepared in situ from the reaction of an alkyl or aryl halide (e.g., benzyl bromide) with sodium azide.

  • Copper-Catalyzed Cycloaddition: To a solution of the alkyne (e.g., phenylacetylene) in a suitable solvent system (e.g., a mixture of water and t-butanol), the in situ generated azide is added.

  • Catalyst Addition: A copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[7]

This methodology can be adapted for the synthesis of various triazole derivatives by choosing the appropriate azide and alkyne starting materials.

Characterization

The structural elucidation of the synthesized triazoles is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the triazole ring.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[9]

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles.

Synthesis_Workflow Start Starting Materials (Alkyne, Azide Precursor) Synthesis CuAAC Reaction (Cu(I) catalyst, Solvent) Start->Synthesis 1,3-Dipolar Cycloaddition Workup Workup & Extraction Synthesis->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Pure 1,4-Disubstituted 1,2,3-Triazole Characterization->Final

Caption: General workflow for the synthesis of 1,2,3-triazoles.

Role in Drug Discovery

The 1,2,3-triazole moiety is a privileged scaffold in drug discovery due to its favorable chemical properties. It is often employed as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. The triazole ring can also act as a rigid linker to connect different pharmacophoric elements or serve as a key pharmacophore itself, interacting with biological targets. Its synthetic accessibility via click chemistry makes it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

References

A Technical Guide on the Physicochemical Properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to a lack of extensive published data on this specific isomer, this document outlines its known physicochemical properties and presents standardized, detailed experimental protocols for determining its solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals who may be handling or investigating this molecule. It includes templates for data presentation and visual workflows to guide experimental design.

Introduction

The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, known for its role in forming stable, biologically active compounds. The specific derivative, this compound, features a reactive bromomethyl group, positioning it as a valuable intermediate for introducing the phenyl-triazole motif into larger molecules via nucleophilic substitution. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and biological screening. This document serves as a foundational guide to characterizing these essential properties.

Physicochemical Properties

While detailed experimental data is scarce, the fundamental properties of the molecule have been established. These properties are crucial for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₉H₈BrN₃[1]
Molecular Weight 238.087 g/mol [1]
Appearance Predicted to be a solid at room temperature.Inferred
InChIKey UTQJRGAXADNRCO-UHFFFAOYAM[1]
SMILES BrCC1=N--INVALID-LINK--C2=CC=CC=C2[1]

Solubility Profile

The solubility of a compound is a critical parameter for its application in both chemical reactions and biological systems.

Predicted Solubility

Based on its molecular structure, which combines a polar triazole ring, a non-polar phenyl group, and a reactive bromomethyl group, the following solubility trends are anticipated:

  • High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately polar solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.

  • Moderate to Low Solubility: Expected in alcohols such as Methanol and Ethanol.

  • Poor Solubility: Expected in non-polar solvents like Hexane and Toluene, and in aqueous solutions.

To improve solubility in aqueous buffers for biological assays, co-solvents such as DMSO or ethanol are recommended. Gentle heating to approximately 37°C and sonication can also aid in dissolution.[2]

Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies (e.g., OECD Guideline 105) for determining the solubility of chemical compounds.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A second, longer time point (e.g., 48 hours) is recommended to confirm equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is required.

  • Sampling and Analysis: Carefully extract an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Data Presentation Template: Solubility

The results from the experimental protocol should be recorded in a structured format for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Water25HPLC-UV
Phosphate Buffer (pH 7.4)37HPLC-UV
DMSO25HPLC-UV
Ethanol25HPLC-UV
Dichloromethane (DCM)25HPLC-UV
Hexane25HPLC-UV

Stability Profile

The stability of this compound is paramount, particularly given the presence of the labile bromomethyl group, which is susceptible to degradation.

Predicted Stability
  • Hydrolytic Stability: The C-Br bond in the bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation is expected to be pH-dependent, likely accelerated under basic conditions.

  • Thermal Stability: Triazole rings are generally thermally stable.[3] However, the overall thermal stability of the molecule will be influenced by the bromomethyl group.

  • Photostability: Compounds with aromatic systems can be susceptible to photodegradation. It is advisable to store the compound protected from light.

Proposed Experimental Protocols for Stability Assessment

4.2.1 Hydrolytic Stability (Adapted from OECD Guideline 111)

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µg/mL) in sterile aqueous buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Incubation: Incubate the solutions in sealed, light-protected containers at a constant temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

4.2.2 Thermal Stability (Thermogravimetric Analysis - TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the solid compound (typically 5-10 mg) into a TGA crucible.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).

  • Data Acquisition: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

4.2.3 Photostability (Adapted from ICH Guideline Q1B)

  • Sample Preparation: Prepare two sets of samples. One set should be of the solid compound, and the other a solution in a suitable solvent (e.g., methanol).

  • Exposure: Expose one of each sample type to a controlled light source that provides both UV and visible output (e.g., a xenon lamp) for a specified duration. Wrap a corresponding set of control samples in aluminum foil to protect them from light.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples. Assess the solid sample for changes in appearance and use HPLC to quantify the parent compound and detect any degradation products in both the solid and solution samples.

Data Presentation Templates: Stability

Hydrolytic Stability

pH Temperature (°C) Half-life (t₁/₂) (hours) Degradation Rate Constant (k)
4.0 50
7.0 50

| 9.0 | 50 | | |

Thermal Stability

Parameter Value (°C)
Onset of Decomposition (T_onset)

| Temperature at 5% Weight Loss (T_d5) | |

Visualized Experimental Workflows

The following diagrams illustrate the proposed workflows for characterizing the solubility and stability of this compound.

G cluster_solubility Workflow for Solubility Determination A Add excess compound to solvent vials B Equilibrate at constant temp (e.g., 24h, 25°C) A->B C Separate solid and liquid (Settle or Centrifuge) B->C D Sample clear supernatant C->D E Analyze concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F

Caption: A flowchart of the shake-flask method for determining solubility.

G cluster_stability Workflow for Stability Assessment cluster_hydro Hydrolytic Stability cluster_thermal Thermal Stability cluster_photo Photostability Start Prepare Compound Samples (Solid & Solution) H1 Prepare solutions in pH 4, 7, 9 buffers Start->H1 T1 Weigh solid sample into TGA crucible Start->T1 P1 Prepare exposed & dark control samples Start->P1 H2 Incubate at constant temp H1->H2 H3 Analyze at time points (HPLC) H2->H3 H4 Calculate Half-life (t½) H3->H4 T2 Heat with temp ramp under N₂ T1->T2 T3 Record weight loss vs. temp T2->T3 T4 Determine T_onset T3->T4 P2 Expose to UV/Vis light (ICH Q1B) P1->P2 P3 Analyze samples (Appearance, HPLC) P2->P3 P4 Assess degradation (%) P3->P4

Caption: A workflow for assessing hydrolytic, thermal, and photostability.

References

A Technical Guide to the Synthesis of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, owing to its remarkable stability, versatile reactivity, and ability to engage in various biological interactions. This guide provides an in-depth review of the primary synthetic methodologies for constructing 1,2,3-triazole derivatives, with a focus on practical applications for researchers in drug development. Detailed experimental protocols for key reactions are provided, alongside quantitative data to facilitate methodological comparison.

The Huisgen 1,3-Dipolar Cycloaddition: The Foundation

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1][2][3] This thermal cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be a significant drawback for applications requiring regiochemical purity.[4][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

A landmark advancement in 1,2,3-triazole synthesis was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously termed a "click" reaction.[6][7][8] This method is highly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[6][9] The reaction is robust, proceeds under mild conditions (often at room temperature and in aqueous solutions), and tolerates a wide range of functional groups, making it exceptionally valuable for bioconjugation and drug discovery.[6][10][11] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as CuSO4, using a reducing agent like sodium ascorbate.[6][10]

Quantitative Data for CuAAC Reactions
Alkyne SubstrateAzide SubstrateCatalyst/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuSO4/Sodium AscorbatetBuOH/H2ORT1291Fokin, V. V. et al. (2002)
Propargyl alcoholPhenyl azideCuICH2Cl2RT898Sharpless, K. B. et al. (2002)
1-Octyne1-AzidohexaneCuSO4·5H2O/Sodium AscorbateH2ORT195Fokin, V. V. et al. (2005)
EthynyltrimethylsilaneBenzyl azideCuITHFRT2485Barlin, G. B. (1984)
3-Ethynyltoluene4-AzidotolueneCuIDMF1001888Huisgen, R. (1963)
Experimental Protocol: One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Halides, Sodium Azide, and Alkynes

This one-pot procedure avoids the isolation of potentially hazardous organic azides.[8][12][13][14][15]

Materials:

  • Aryl or alkyl halide (1.0 mmol)

  • Sodium azide (1.2 mmol)

  • Terminal alkyne (1.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a stirred solution of the halide (1.0 mmol) in DMSO (3 mL), add sodium azide (1.2 mmol).

  • Heat the mixture to 60 °C and stir for 1-3 hours until the halide is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Add the terminal alkyne (1.1 mmol), copper(I) iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Access to the 1,5-Regioisomer

Complementary to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[1][16][17] This method is particularly useful as the 1,5-isomer can exhibit different biological activities compared to its 1,4-counterpart.[18] The reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh3)2] or [CpRuCl(COD)].[14][16][19] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[16][20]

Quantitative Data for RuAAC Reactions
Alkyne SubstrateAzide SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetyleneBenzyl azide[CpRuCl(PPh3)2]Toluene80298Fokin, V. V. et al. (2005)
1-Hexyne1-Azidobutane[CpRuCl(COD)]Dioxane60692Jia, G. et al. (2007)
DiphenylacetyleneBenzyl azide[CpRuCl(PPh3)2]BenzeneReflux280Fokin, V. V. et al. (2005)
Methyl propiolatePhenyl azide[CpRuCl(NBD)]THFRT1285Zhang, L. et al. (2005)
1-Phenyl-1-propyneBenzyl azide[Cp*RuCl(COD)]Toluene1002475Fokin, V. V. et al. (2008)
Experimental Protocol: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • [Cp*RuCl(COD)] (chloro(1,5-cyclooctadiene)pentamethylcyclopentadienylruthenium(II)) (0.02 mmol)

  • Anhydrous and degassed 1,2-dichloroethane (DCE) (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the organic azide (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous and degassed DCE (10 mL).

  • Add the ruthenium catalyst, [Cp*RuCl(COD)] (0.02 mmol), to the solution.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

Metal-Free Synthetic Routes

Concerns about the potential toxicity of residual metal catalysts in pharmaceutical applications have driven the development of metal-free methods for 1,2,3-triazole synthesis.[21][22] These approaches often rely on the inherent reactivity of activated alkynes or the use of organocatalysts.

One notable metal-free approach involves the reaction of enamines with azides. Another strategy is the three-component reaction of primary amines, enolizable ketones, and an azide source.[23] These methods provide valuable alternatives for the synthesis of 1,2,3-triazoles, particularly for biological applications where metal contamination is a critical concern.

Quantitative Data for Metal-Free Reactions
Alkyne/Enamine SubstrateAzide SubstrateConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
1-MorpholinocyclohexenePhenyl azide-DMSO1001285Huisgen, R. (1963)
Phenylacetylene4-Nitrophenyl azidet-BuOKDMSORT192Fokin, V. V. et al. (2010)
Acetone (as enamine precursor)4-Nitrophenyl azideMorpholineToluene1001278Ramachary, D. B. et al. (2011)
Dimethyl acetylenedicarboxylateBenzyl azide-Neat802490Huisgen, R. (1963)
Experimental Protocol: Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol is based on the reaction of an enamine, generated in situ from a ketone and a secondary amine, with an aryl azide.

Materials:

  • Ketone (e.g., cyclohexanone) (1.0 mmol)

  • Secondary amine (e.g., morpholine) (1.2 mmol)

  • Aryl azide (e.g., phenyl azide) (1.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 mmol), secondary amine (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (5 mL).

  • Reflux the mixture for 2-4 hours to form the enamine, collecting the water in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Add the aryl azide (1.0 mmol) to the solution containing the in situ generated enamine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted 1,2,3-triazole.

Applications in Drug Development: Targeting Signaling Pathways

1,2,3-triazole derivatives are prominent in drug discovery due to their ability to mimic amide bonds and participate in hydrogen bonding and dipole interactions, making them effective scaffolds for enzyme inhibitors.[21][24][25] A significant area of application is in the development of kinase inhibitors for cancer therapy.[9][13][19]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many 1,2,3-triazole-containing compounds have been designed to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[23] By inhibiting these kinases, the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis are blocked.

RTK_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK EGFR/VEGFR ADP ADP RTK->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Activates Ligand Growth Factor (EGF/VEGF) Ligand->RTK Binds Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->RTK Inhibits ATP ATP ATP->RTK Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by 1,2,3-Triazole Derivatives.
Inhibition of Non-Receptor Tyrosine Kinases

Non-receptor tyrosine kinases, such as Src, also play crucial roles in cancer cell signaling. 1,2,3-triazole-based inhibitors have been developed to target these intracellular kinases, disrupting pathways involved in cell motility, invasion, and survival.

Src_Inhibition cluster_cytoplasm Cytoplasm Src Src Kinase FAK Focal Adhesion Kinase (FAK) Src->FAK Activates STAT3 STAT3 Src->STAT3 Activates Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->Src Inhibits Cell_Response Cell Motility, Invasion, Survival FAK->Cell_Response STAT3->Cell_Response

Inhibition of Src Kinase Signaling by 1,2,3-Triazole Derivatives.

Conclusion

The synthesis of 1,2,3-triazoles has been revolutionized by the development of catalyzed cycloaddition reactions. The CuAAC and RuAAC reactions provide highly efficient and regioselective pathways to 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. These methods, along with emerging metal-free alternatives, offer a versatile toolkit for chemists to construct a diverse array of triazole-containing molecules. The demonstrated success of these compounds as kinase inhibitors underscores the importance of 1,2,3-triazole synthesis in the ongoing quest for novel therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and application of these valuable heterocyclic compounds.

References

The Pharmacological Potential of 2-Phenyl-2H-1,2,3-Triazole Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant biological pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Derivatives of 2-phenyl-2H-1,2,3-triazole have exhibited significant cytotoxic effects against a range of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds against its panel of 60 human tumor cell lines, revealing promising activity profiles.

Quantitative Anticancer Data

The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative 2-phenyl-2H-1,2,3-triazole and related triazole compounds against various cancer cell lines.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Compound 8a Hs578T (Breast)GI500.0103[1]
Compound 8b Hs578T (Breast)GI500.0665[1]
Compound 8g Hs578T (Breast)GI500.0203[1]
Compound 8 HT-1080 (Fibrosarcoma)IC5015.13[2]
Compound 8 A-549 (Lung)IC5021.25[2]
Compound 8 MCF-7 (Breast)IC5018.06[2]
Compound 8 MDA-MB-231 (Breast)IC5016.32[2]
Compound 6 MCF7 (Breast)IC50<10[3]
Compound 7 HepG2 (Liver)IC50<10[3]
Compound 3b General (Mean)GI501.37
Doxorubicin General (Mean)GI501.13
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of novel compounds is often assessed using the NCI-60 screen, a panel of 60 human cancer cell lines.[4][5]

Cell Culture and Plating:

  • The human tumor cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[5]

  • The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compounds.[5]

Compound Addition and Incubation:

  • Experimental drugs are typically solubilized in dimethyl sulfoxide (DMSO).

  • Compounds are initially tested at a single high dose (10⁻⁵ M) across the full panel of 60 cell lines.[5]

  • If significant growth inhibition is observed, a five-dose assay is performed.

  • After drug addition, the plates are incubated for an additional 48 hours.

Endpoint Measurement (Sulforhodamine B Assay):

  • Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and the plates are washed five times with tap water and air-dried.[5]

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.[5]

  • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.[5]

  • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The percentage of growth is calculated relative to the control wells (no drug) and the cell count at the time of drug addition. This allows for the determination of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).

Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition:

A key mechanism of action for some anticancer 2-phenyl-2H-1,2,3-triazole analogues is the inhibition of tubulin polymerization.[1] These compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Polymerization_Inhibition 2-Phenyl-2H-1,2,3-Triazole 2-Phenyl-2H-1,2,3-Triazole β-Tubulin β-Tubulin 2-Phenyl-2H-1,2,3-Triazole->β-Tubulin Binds to Colchicine_Binding_Site Colchicine Binding Site β-Tubulin->Colchicine_Binding_Site Microtubule_Polymerization Microtubule Polymerization β-Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by 2-phenyl-2H-1,2,3-triazole compounds.

Induction of Apoptosis:

Several triazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Apoptosis_Induction Triazole_Compound 2-Phenyl-2H-1,2,3-Triazole Derivative Bcl2_Family Bcl-2 Family Proteins Triazole_Compound->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction pathway by triazole derivatives.

Antimicrobial Activity

2-Phenyl-2H-1,2,3-triazole derivatives have also demonstrated notable activity against a variety of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected triazole compounds against various microbial strains.

Compound IDMicrobial StrainMIC (mg/mL)Reference
Compound 5 Staphylococcus aureus5[6]
Compound 5 Pseudomonas aeruginosa5[6]
Compound 5 Candida albicans10[6]
Compound 5 Aspergillus niger10[6]
Compound 6 Staphylococcus aureus10[6]
Compound 6 Pseudomonas aeruginosa10[6]
Compound 7 Staphylococcus aureus10[6]
Compound 9 Staphylococcus aureus10[6]
Compound 10 Staphylococcus aureus5[6]
Compound 11 Staphylococcus aureus5[6]
7a-d Gram-positive bacteria4-64 (µg/mL)[7]
7a-d Gram-negative bacteria4-128 (µg/mL)[7]
7a-d Fungi2-64 (µg/mL)[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10]

Inoculum Preparation:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A suspension of the microorganism is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Plate Preparation and Inoculation:

  • Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each well is inoculated with the standardized microbial suspension.

  • Control wells (growth control without compound and sterility control without inoculum) are included.

Incubation and Reading:

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[10]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Certain 2-phenyl-2H-1,2,3-triazole derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating diseases such as diabetes and neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

The following table summarizes the IC50 values for the inhibition of α-glucosidase and acetylcholinesterase (AChE) by representative triazole compounds.

Compound SeriesTarget EnzymeNumber of Hits (≥60% inhibition at 500 µM)Range of IC50 values for Hits (µM)Reference
1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazolesBaker's Yeast α-Glucosidase (MAL12)654 - 482[11]
1-Phenyl-1H- and 2-Phenyl-2H-1,2,3-triazolesPorcine Pancreatic α-Amylase (PPA)3145 - 282[11]
12d Acetylcholinesterase (AChE)N/A0.73 ± 0.54[12]
12m Acetylcholinesterase (AChE)N/A0.017 ± 0.53[12]
12d α-GlucosidaseN/A36.74 ± 1.24[12]
12m α-GlucosidaseN/A19.35 ± 1.28[12]
Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[13][14][15]

Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microtiter plate and a plate reader

Assay Procedure:

  • A reaction mixture is prepared containing the phosphate buffer, the α-glucosidase enzyme solution, and the test compound at various concentrations.

  • The mixture is pre-incubated at 37°C for a short period (e.g., 5-15 minutes).

  • The substrate, pNPG, is added to initiate the enzymatic reaction.

  • The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).[15]

  • The reaction is terminated by adding sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Experimental Workflow: Enzyme Inhibition Screening

The general workflow for screening compounds for enzyme inhibitory activity involves a series of steps from initial high-throughput screening to detailed mechanistic studies.

Enzyme_Inhibition_Workflow Compound_Library Compound Library (2-Phenyl-2H-1,2,3-triazoles) HTS High-Throughput Screening (Single Concentration) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Kinetics) Lead_Selection->Mechanism_Studies Potent Inhibitors Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization

General workflow for enzyme inhibitor screening.

Conclusion

The 2-phenyl-2H-1,2,3-triazole core represents a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of these compounds as anticancer, antimicrobial, and enzyme-inhibitory agents. Further research focusing on lead optimization and in-depth mechanistic studies is warranted to translate these promising findings into clinical applications.

References

Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this privileged scaffold is crucial for modulating pharmacological activity. Among the various substituents, the bromomethyl group stands out as a versatile handle for introducing diverse functionalities due to its inherent reactivity as an electrophile. This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in triazole compounds, with a focus on its synthetic utility and applications in drug discovery and chemical biology.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromomethyl group attached to a triazole ring is nucleophilic substitution (SN). The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the displacement of the bromide leaving group by a nucleophile.

The rate and success of these reactions are influenced by several factors:

  • Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles employed include azides, amines, thiols, and alkoxides.

  • Steric Hindrance: Steric bulk on both the nucleophile and the triazole ring can impede the reaction.

  • Electronic Effects: Electron-donating or -withdrawing groups on the triazole ring and any aryl substituents can modulate the electrophilicity of the bromomethyl carbon.

  • Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters that need to be optimized for efficient substitution.

Synthesis of Azidomethyl Triazoles

A key transformation of bromomethyl triazoles is their conversion to the corresponding azidomethyl derivatives. This is typically achieved by reacting the bromomethyl compound with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] The resulting azidomethyl triazoles are stable intermediates that can be further elaborated, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to introduce a wide variety of substituents.[2][3]

Table 1: Synthesis of Azidomethyl Triazoles from Bromomethyl Precursors

Bromomethyl Triazole DerivativeNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N,N'-(1,3-phenylene)bis(2-chloroacetamide) derivativeNaN3-DMFRoom Temp.-High[1]
Propargyl bromide derivativeNaN3-DMSORoom Temp.280-90[2]
Synthesis of Aminomethyl and Thiol-Linked Triazoles

The displacement of the bromide with nitrogen and sulfur nucleophiles provides a direct route to aminomethyl and thiol-linked triazole derivatives, respectively. These reactions are fundamental in the synthesis of bioactive molecules and chemical probes. For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl triazoles, while reaction with thiols or thiolates results in the formation of a stable thioether linkage. The covalent modification of cysteine residues in proteins by electrophilic warheads is a key strategy in the design of targeted covalent inhibitors.[4][5] The bromomethyl group on a triazole scaffold can serve as such a warhead, reacting with the thiol group of a cysteine residue within a protein's binding pocket.[4]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry

This two-step procedure first involves the synthesis of a benzyl azide from the corresponding benzyl bromide, followed by a copper-catalyzed cycloaddition with a terminal alkyne.

Step 1: Synthesis of Benzyl Azide [2]

  • Dissolve the substituted benzyl bromide (1.0 equiv) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (4.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzyl azide, which can often be used in the next step without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]

  • Dissolve the benzyl azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Add sodium ascorbate (0.80 equiv) and copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.40 equiv) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 6 hours.

  • After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Applications in Drug Discovery and Chemical Biology

The reactivity of the bromomethyl group on triazole compounds has been harnessed in the development of therapeutic agents and chemical probes.

Covalent Inhibitors

The ability of the bromomethyl group to act as an electrophile makes it a suitable "warhead" for the design of targeted covalent inhibitors.[6] These inhibitors form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy can offer advantages in terms of potency and duration of action. The triazole scaffold can serve as the recognition element that directs the inhibitor to the specific protein target.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize enzyme function directly in complex biological systems.[7][8][9][10] ABPP probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a recognition element, and a reporter tag for detection. Bromomethyl triazoles can be designed as ABPP probes, where the triazole and its substituents provide binding affinity and selectivity for a particular enzyme or class of enzymes, and the bromomethyl group serves as the reactive warhead to covalently label the active site nucleophile.

Visualizations

Synthetic Workflow for 1,4-Disubstituted 1,2,3-Triazoles

Synthetic_Workflow cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: Click Chemistry (CuAAC) Start Substituted Benzyl Bromide Reagent1 NaN3 (DMSO, RT, 2h) Start->Reagent1 Intermediate Benzyl Azide Reagent1->Intermediate Catalyst CuSO4.5H2O Na-Ascorbate (DCM/H2O, RT, 6h) Intermediate->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Catalyst->Product

Caption: General workflow for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Logical Relationship in Covalent Inhibition

Covalent_Inhibition Inhibitor Bromomethyl Triazole (Covalent Inhibitor) Binding Non-covalent Binding Inhibitor->Binding Target Target Protein (with Cysteine in active site) Target->Binding Reaction Covalent Bond Formation (SNAc reaction) Binding->Reaction Proximity and Orientation Inactivated Irreversibly Inhibited Protein Reaction->Inactivated Thioether Linkage

Caption: Mechanism of covalent inhibition by a bromomethyl triazole.

Experimental Workflow for Activity-Based Protein Profiling

ABPP_Workflow Proteome Complex Proteome (e.g., cell lysate) Incubation Incubation Proteome->Incubation Probe Bromomethyl Triazole Probe Probe->Incubation Labeled_Proteome Covalently Labeled Proteome Incubation->Labeled_Proteome Analysis Proteomic Analysis (e.g., MS-based) Labeled_Proteome->Analysis Target_ID Target Protein Identification Analysis->Target_ID

Caption: Workflow for target identification using a bromomethyl triazole-based ABPP probe.

References

A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazole synthesis. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the core synthetic methodologies, their historical development, and practical application. This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical pathways.

Introduction: The Rise of the 1,2,3-Triazole Ring

The 1,2,3-triazole moiety, a five-membered heterocycle containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, materials science, and chemical biology.[1] Its prevalence stems from its unique combination of properties: high chemical stability, aromaticity, and the ability to act as a rigid linker that can form hydrogen bonds and dipole-dipole interactions. The development of efficient and regioselective methods for its synthesis has been a major focus of chemical research for over a century, culminating in the advent of "click chemistry," where the 1,2,3-triazole linkage is a cornerstone.

Early Syntheses and the Dawn of a New Chemistry

While the first synthesis of a 1,2,3-triazole derivative was reported in the late 19th century, the field remained relatively niche for decades. Early methods often required harsh reaction conditions and resulted in low yields and mixtures of products. Other historical methods for the synthesis of 1,2,3-triazoles, aside from cycloadditions, include the intramolecular cyclization of bis-hydrazones or semicarbazides and rearrangements of other heterocyclic systems.[2]

A notable early reaction is the Dimroth rearrangement , discovered in 1909 by Otto Dimroth.[3] This rearrangement involves the reversible isomerization of a 1-substituted-5-amino-1,2,3-triazole to a 5-substituted-amino-1H-1,2,3-triazole, proceeding through a ring-opening and ring-closing mechanism. While not a primary synthetic route to the triazole core itself, it is a significant transformation for the interconversion of substituted 1,2,3-triazoles.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The landscape of 1,2,3-triazole synthesis was fundamentally changed in the 1960s with the pioneering work of Rolf Huisgen on 1,3-dipolar cycloadditions.[4] The Huisgen cycloaddition is a powerful reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[4] In the context of 1,2,3-triazole synthesis, this specifically refers to the reaction between an azide and an alkyne.

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers when using unsymmetrical alkynes.[4] The lack of regioselectivity and the need for high temperatures limited its widespread application, particularly in sensitive biological systems.

Experimental Protocol: Thermal Huisgen 1,3-Dipolar Cycloaddition

A representative procedure for the thermal cycloaddition of an azide and an alkyne is as follows:

Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-5-phenyl-1H-1,2,3-triazole

Procedure:

  • In a sealed tube, combine benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol).

  • Heat the mixture at 98 °C for 18 hours.[4]

  • After cooling to room temperature, the resulting mixture is purified by column chromatography on silica gel to separate the 1,4- and 1,5-isomers.

Expected Outcome: A mixture of 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-5-phenyl-1H-1,2,3-triazole is obtained. The ratio of the isomers is dependent on the specific substrates and reaction conditions.

Thermal Huisgen Cycloaddition cluster_reactants Reactants cluster_products Products Azide R1-N3 (Azide) Triazole14 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole14 Δ (Heat) Triazole15 1,5-Disubstituted 1,2,3-Triazole Azide->Triazole15 Δ (Heat) Alkyne R2-C≡C-R3 (Alkyne) Alkyne->Triazole14 Alkyne->Triazole15 CuAAC Mechanism Reactants R1-N3 + R2-C≡CH + Cu(I) Cu_Acetylide Copper Acetylide Intermediate Reactants->Cu_Acetylide Six_Membered_Ring Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Ring + R1-N3 Triazolide Copper Triazolide Six_Membered_Ring->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ RuAAC Mechanism Reactants R1-N3 + R2-C≡CR3 + [Ru] Ruthenacycle Ruthenacycle Intermediate Reactants->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Azide Solution D Combine Reactants and Catalyst A->D B Prepare Alkyne Solution B->D C Prepare Catalyst Solution C->D E Stir at Appropriate Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

References

Methodological & Application

Application Notes and Protocols: The Use of 4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2][4][5] This application note details the utility of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole as a versatile building block in the synthesis of novel triazole-containing compounds via a two-step, one-pot click chemistry approach. This method involves the in situ generation of the corresponding azide followed by a CuAAC reaction with a terminal alkyne, offering a streamlined process for creating diverse molecular libraries for screening and drug development.

The 2-phenyl-2H-1,2,3-triazole moiety is of particular interest in drug design. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential as anticancer, antimicrobial, and antidiabetic agents. The synthetic accessibility of these compounds through click chemistry further enhances their appeal for the rapid generation and optimization of lead compounds.

Core Concept: One-Pot Synthesis via In Situ Azide Formation and Click Chemistry

The primary application of this compound in this context is its use as a precursor to the corresponding azide, 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole. The bromomethyl group is a reactive handle that readily undergoes nucleophilic substitution with sodium azide. This azide can then be directly utilized in a CuAAC reaction without the need for isolation, which is advantageous as organic azides can be hazardous to handle and store.[6]

This one-pot, two-step process simplifies the synthetic workflow, improves efficiency, and minimizes the handling of potentially unstable intermediates.

Bromo_Triazole This compound Azido_Triazole 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole (in situ) Bromo_Triazole->Azido_Triazole SN2 Reaction Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Azido_Triazole Final_Product 1,4-Disubstituted 1,2,3-Triazole Product Azido_Triazole->Final_Product CuAAC 'Click' Reaction Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Final_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Final_Product

Figure 1: One-pot reaction workflow for the synthesis of 1,2,3-triazole derivatives.

Experimental Protocols

The following protocols are generalized procedures for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis in a Biphasic Solvent System

This protocol is adapted from general click chemistry procedures and is suitable for a wide range of terminal alkynes.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In Situ Azide Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole.

  • Addition of Click Reagents: To the reaction mixture, add the terminal alkyne (1.0 eq), followed by sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the one-pot synthesis of 1,2,3-triazole derivatives from alkyl halides, sodium azide, and terminal alkynes. While specific data for this compound is not extensively published, these examples provide a general expectation for yields and reaction times under various catalytic systems.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)Room Temp.173-99[4]
CuITHF/H₂O5012Moderate to High[7]
Cu/Al₂O₃ (ball-milling)Solvent-freeRoom Temp.1High[6]
CuBr(PPh₃)₃t-BuOH/H₂O (1:1)Room Temp.0.5 - 2High[3]

Applications in Drug Discovery

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability and ability to engage in hydrogen bonding.[2][3] Molecules synthesized from this compound can be screened for a variety of biological activities.

Potential Therapeutic Targets

Derivatives of 1,2,3-triazoles have shown promise as inhibitors of various enzymes and receptors implicated in disease. The modular nature of click chemistry allows for the rapid synthesis of a library of compounds where the "R" group from the terminal alkyne can be systematically varied to probe structure-activity relationships (SAR).

cluster_synthesis Molecular Synthesis cluster_screening Biological Screening cluster_development Drug Development Bromo_Triazole 4-(bromomethyl)-2-phenyl- 2H-1,2,3-triazole Click_Reaction One-Pot Azidation & CuAAC Reaction Bromo_Triazole->Click_Reaction Compound_Library Library of 1,2,3-Triazole Derivatives Click_Reaction->Compound_Library Anticancer Anticancer Activity Compound_Library->Anticancer Antimicrobial Antimicrobial Activity Compound_Library->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Compound_Library->Enzyme_Inhibition Lead_Optimization Lead Optimization (SAR Studies) Anticancer->Lead_Optimization Antimicrobial->Lead_Optimization Enzyme_Inhibition->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Figure 2: Drug discovery workflow utilizing this compound.

Characterization of Products

The synthesized 1,4-disubstituted 1,2,3-triazole products can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final products. The formation of the triazole ring is typically evidenced by a characteristic singlet for the C5-proton of the triazole in the ¹H NMR spectrum, usually appearing between 7.5 and 8.5 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and azide stretch (around 2100 cm⁻¹) is indicative of a successful reaction.

  • Melting Point: To determine the purity of the solid products.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel 1,2,3-triazole-containing compounds via click chemistry. The one-pot reaction involving in situ azide formation followed by a CuAAC reaction provides a straightforward and efficient method for generating molecular diversity. The resulting compounds are of significant interest to the drug discovery community due to the established and broad-ranging biological activities of the 1,2,3-triazole scaffold. These application notes and protocols provide a foundation for researchers to explore the potential of this promising chemical entity in their own research and development endeavors.

References

The Versatile Scaffold: Applications of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile derivatization, and the inherent pharmacological potential of the 1,2,3-triazole core. This five-membered heterocyclic ring is a well-established pharmacophore, known for its ability to engage in various biological interactions and its favorable physicochemical properties, including metabolic stability.[1] Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Applications

Derivatives of 1,2,3-triazoles are recognized for their potential in oncology. The triazole nucleus can be found in various anticancer agents, where it may contribute to the molecule's ability to induce cell cycle arrest and apoptosis in cancer cells.[2] For instance, certain 1,2,3-triazole-containing compounds have been shown to be potent against various cancer cell lines, including those of the lung, breast, and colon.[3] The mechanism of action for some triazole derivatives involves the inhibition of key enzymes in cancer progression, such as topoisomerase II.[2]

Quantitative Data: Anticancer Activity of Triazole Derivatives

While specific data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related 1,2,3-triazole derivatives against various cancer cell lines. This data provides a strong rationale for exploring derivatives of the title compound.

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-containing podophyllotoxin derivativesA549 (Lung)0.021 - 0.118[2]
1,2,3-Triazole-containing coumarin derivativesA549 (Lung)2.97 - 4.78[2]
1,2,3-Triazole-amino acid conjugatesMCF7 (Breast)<10[4]
1,2,3-Triazole-amino acid conjugatesHepG2 (Liver)<10[4]
1,2,3-Triazole carboxamide derivative (5j)HeLa (Cervical)Data not specified, but noted as significant[5]
1,2,3-Triazole carboxamide derivative (5i)PANC-1 (Pancreatic)Data not specified, but noted as significant[5]
1,2,3-Triazole carboxamide derivative (5m)HCT-116 (Colon)Data not specified, but noted as significant[5]
1,2,3-Triazole carboxamide derivative (5f)A-549 (Lung)Data not specified, but noted as significant[5]

Antimicrobial Applications

The 1,2,3-triazole scaffold is also a key feature in the development of novel antimicrobial agents.[6] The emergence of drug-resistant pathogens necessitates the exploration of new chemical entities, and triazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cellular processes.

Quantitative Data: Antimicrobial Activity of Triazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for various 1,2,3-triazole derivatives against different microbial strains, highlighting the potential of this chemical class in combating infectious diseases.

Compound TypeMicrobial StrainMIC (µM)Reference
1,2,3-Triazole-thiazole hybrid (8i)Bacillus subtilis6.6[7]
1,2,3-Triazole-thiazole hybrid (8k)Staphylococcus aureus13.5[7]
1,2,3-Triazole-thiazole hybrid (8l)Staphylococcus aureus12.0[7]
Coumarin-1,2,3-triazole conjugatesEnterococcus faecalis12.5 - 50 µg/mL[8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of derivatives of this compound. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.

General Synthetic Protocol for Derivatization

This protocol describes a general method for the nucleophilic substitution of the bromide in this compound to introduce various functional groups.

Materials:

  • This compound

  • Nucleophile (e.g., phenol, thiol, amine, or other nucleophilic heterocycle)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes to ensure the formation of the nucleophilic salt.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized triazole derivatives on cancer cell lines.

Materials:

  • Synthesized triazole derivatives

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Standard cell culture equipment

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO and dilute them to various concentrations with the cell culture medium.

  • Treat the cells with different concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized triazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Standard microbiology laboratory equipment

Procedure:

  • Prepare a twofold serial dilution of the synthesized compounds in the broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general synthetic workflow for the derivatization of this compound and a hypothetical signaling pathway that could be targeted by its anticancer derivatives.

G General Synthetic Workflow start 4-(bromomethyl)-2-phenyl- 2H-1,2,3-triazole product Derivative (4-((RX)methyl)-2-phenyl- 2H-1,2,3-triazole) start->product nucleophile Nucleophile (R-XH, where X = O, S, N) nucleophile->product base Base (e.g., K2CO3) base->product bioactivity Biological Evaluation (Anticancer, Antimicrobial) product->bioactivity

Caption: Synthetic derivatization of the title compound.

G Hypothetical Anticancer Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation triazole Triazole Derivative triazole->akt Inhibits

Caption: Potential mechanism of anticancer action.

References

Application Notes and Protocols: 4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it an excellent pharmacophore and a versatile linker in drug design. The specific building block, 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, offers a reactive handle for the facile introduction of a diverse range of functional groups, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The bromomethyl group serves as a key electrophile for nucleophilic substitution reactions, allowing for the construction of libraries of compounds with potential applications in various disease areas, including cancer, infectious diseases, and metabolic disorders. This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a foundational element in drug discovery programs.

Chemical Properties and Reactivity

Molecular Formula: C₉H₈BrN₃[1][2] Molecular Weight: 238.09 g/mol [1][2]

The key to the utility of this compound lies in the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds, providing a gateway to a wide array of derivatives.

Synthesis of this compound

While a direct, one-step synthesis from commercially available starting materials is not widely reported, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of 2-substituted-2H-1,2,3-triazoles and subsequent functional group manipulation.

Proposed Synthetic Pathway:

G A Phenyl Azide C (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol A->C Cu(I) catalyst (Click Chemistry) B Propargyl Alcohol B->C D This compound C->D PBr₃ or CBr₄/PPh₃ (Bromination)

Caption: Proposed two-step synthesis of the target building block.

Experimental Protocol: Synthesis of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol

This protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]

Materials:

  • Phenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (2-phenyl-2H-1,2,3-triazol-4-yl)methanol as a solid.

Experimental Protocol: Synthesis of this compound

Materials:

  • (2-Phenyl-2H-1,2,3-triazol-4-yl)methanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure (using PBr₃):

  • Dissolve (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Application in the Synthesis of Bioactive Molecules

The this compound building block is a versatile intermediate for the synthesis of a wide range of derivatives. The bromomethyl group can be readily displaced by various nucleophiles to introduce new functionalities and modulate the biological activity of the resulting compounds.

G cluster_0 Building Block cluster_1 Nucleophiles cluster_2 Derivative Scaffolds A This compound F Thioether Derivatives A->F SN2 Reaction G Amine Derivatives A->G SN2 Reaction H Ether Derivatives A->H SN2 Reaction I Azide Derivatives (Click Chemistry Precursors) A->I SN2 Reaction B Thiols (R-SH) C Amines (R₂NH) D Phenols (ArOH) E Azides (N₃⁻)

Caption: Versatility of the building block in synthesizing diverse scaffolds.

Application Example: Synthesis of α-Glycosidase Inhibitors

Derivatives of 2-phenyl-2H-1,2,3-triazole have shown promising activity as inhibitors of α-glycosidase and porcine pancreatic α-amylase, enzymes involved in carbohydrate metabolism.[5][6] The inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes mellitus.[5][6] The this compound building block can be utilized to synthesize analogs with potential α-glycosidase inhibitory activity.

General Protocol for Synthesis of Thioether Derivatives:

Materials:

  • This compound

  • A desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous DMF, add a base such as K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired thioether derivative.

Quantitative Data on Biological Activities

The following tables summarize the inhibitory activities of various 1,2,3-triazole derivatives against different biological targets. While not all of these compounds are directly synthesized from this compound, they represent the therapeutic potential of this class of molecules and provide a rationale for using the target building block to generate novel analogs.

Table 1: α-Glycosidase and Porcine Pancreatic α-Amylase Inhibition by 2-Phenyl-2H-1,2,3-triazole Derivatives [5][6]

Compound IDStructure/Substitutionα-Glucosidase (Yeast) IC₅₀ (µM)Porcine Pancreatic α-Amylase IC₅₀ (µM)
1a 4-Formyl-2-phenyl-2H-1,2,3-triazole54> 500
1b 4-(Hydroxymethyl)-2-phenyl-2H-1,2,3-triazole125> 500
1c 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid482> 500
2a 4-((Phenylamino)methyl)-2-phenyl-2H-1,2,3-triazoleNot Reported145
2b 4-(((4-Chlorophenyl)amino)methyl)-2-phenyl-2H-1,2,3-triazoleNot Reported282
Acarbose (Standard)25010

Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 17 MCF-7 (Breast)0.31[5]
Compound 22 Caco-2 (Colon)4.98[5]
Compound 25 MCF-7 (Breast)0.31[5]
Compound 5c Glioblastoma10.67 ± 0.94[6]
Compound 5f Glioblastoma4.72 ± 3.92[6]
Compound 5h Glioblastoma3.20 ± 0.32[6]
Compound 7 HepG-2 (Liver)12.22[1]
Doxorubicin (Standard)11.21 (HepG-2)[1]

Table 3: Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative 1 Enterococcus faecalis12.5[7]
Derivative 2 Enterococcus faecalis25[7]
Derivative 3 Staphylococcus aureusNot specified[8]
Derivative 4 Escherichia coliNot specified[8]

Signaling Pathways and Experimental Workflows

The versatility of the this compound building block allows for the generation of compound libraries for high-throughput screening against various biological targets.

G A 4-(Bromomethyl)-2-phenyl- 2H-1,2,3-triazole C Parallel Synthesis A->C B Library of Nucleophiles (Amines, Thiols, Phenols, etc.) B->C D Library of 2-Phenyl-2H-1,2,3-triazole Derivatives C->D E High-Throughput Screening (HTS) D->E F Identification of 'Hits' E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: Drug discovery workflow utilizing the target building block.

For compounds targeting enzymes like α-glycosidase, the mechanism of action involves the inhibition of carbohydrate breakdown in the intestine.

G A Dietary Carbohydrates B α-Glucosidase (in small intestine) A->B Hydrolysis C Glucose B->C D Bloodstream Absorption C->D E Increased Blood Glucose Levels D->E F 2-Phenyl-2H-1,2,3-triazole Derivative (Inhibitor) F->B Inhibition

Caption: Simplified pathway of α-glycosidase action and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and the reactivity of the bromomethyl group allow for the efficient generation of diverse compound libraries. The demonstrated biological activities of closely related 2-phenyl-2H-1,2,3-triazole derivatives, particularly as enzyme inhibitors and anticancer agents, underscore the potential of this scaffold in developing novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to incorporate this promising building block into their drug discovery pipelines.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole as a versatile starting material. The inherent reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, providing a gateway to a diverse range of heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthetic Utility of this compound

The 1,2,3-triazole core is a prominent scaffold in many biologically active compounds. The presence of a reactive bromomethyl group at the 4-position of the 2-phenyl-2H-1,2,3-triazole ring system serves as a key functional handle for molecular elaboration. This allows for the introduction of various pharmacophores and the construction of more complex heterocyclic architectures through the formation of new carbon-heteroatom bonds. The primary reaction pathway exploited is the nucleophilic substitution of the bromide ion by a wide range of N-, S-, and O-centered nucleophiles.

G General Reaction Scheme start This compound product Substituted Heterocycle start->product S_N2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R-SH, R-OH, R2NH) nucleophile->product base Base (e.g., K2CO3, Et3N) G Synthesis of a 2-Aminothiazole Derivative start This compound product 2-Amino-4-((2-phenyl-2H-1,2,3-triazol-4-yl)methyl)thiazole start->product thiourea Thiourea thiourea->product conditions Ethanol, Reflux G Synthesis of the Azide Intermediate start This compound product 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole start->product azide Sodium Azide azide->product conditions Acetone/Water, RT

Application Notes and Protocols for 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole as a Linker for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety has become a cornerstone in the field of bioconjugation and drug discovery, largely due to its favorable chemical properties and synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The resulting triazole ring is not merely a passive linker; it is a stable, aromatic scaffold that can act as a bioisostere for amide bonds, enhancing metabolic stability and influencing molecular recognition.[1][2] Its unique electronic properties, including a strong dipole moment and hydrogen bond accepting capabilities, can be harnessed to fine-tune the characteristics of the resulting conjugate.[3]

This document provides detailed application notes and experimental protocols for the use of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a versatile bifunctional linker for the construction of novel fluorescent probes. The bromomethyl group serves as a reactive handle for covalent attachment to a variety of nucleophiles, such as thiols, amines, and phenols present on fluorophores or biomolecules, while the phenyl-triazole core provides a rigid and stable scaffold.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from related structures.

PropertyValueReference
Molecular FormulaC₉H₈BrN₃[4]
Molecular Weight238.09 g/mol [4]
AppearanceExpected to be a solid
SolubilitySoluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbonsInferred from similar compounds

Synthesis of this compound

A plausible synthetic route to this compound involves the regioselective N2-alkylation of a 4-bromo-NH-1,2,3-triazole precursor, followed by functional group manipulation. The following is a generalized protocol based on established methodologies for the synthesis of substituted 2H-1,2,3-triazoles.[5][6]

Protocol 1: Synthesis of this compound

Materials:

  • 4-bromo-1H-1,2,3-triazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Phenylation of 4-bromo-1H-1,2,3-triazole:

    • To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and benzyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 4-bromo-2-phenyl-2H-1,2,3-triazole.

  • Lithiation and Formylation:

    • Dissolve 4-bromo-2-phenyl-2H-1,2,3-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over MgSO₄ and concentrate to yield (2-phenyl-2H-1,2,3-triazol-4-yl)methanol.

  • Bromination:

    • Dissolve the (2-phenyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add PBr₃ (0.5 eq) dropwise and stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to afford this compound.

Characterization Data (Hypothetical):

Data TypeExpected Result
¹H NMR (CDCl₃)δ 7.8-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, CH₂Br), 7.9 (s, 1H, triazole C5-H)
¹³C NMR (CDCl₃)δ 145.0 (C4-triazole), 138.0 (Ar-C), 130.0, 129.5, 125.0 (Ar-CH), 135.0 (C5-triazole), 25.0 (CH₂Br)
Mass Spec (ESI+)m/z = 237.99, 239.99 (M+H)⁺, isotopic pattern for Br

Application in Fluorescent Probe Construction

The primary application of this compound is as a linker to covalently connect a fluorophore to a targeting moiety. The workflow for this process is depicted below.

G Workflow for Fluorescent Probe Synthesis cluster_synthesis Synthesis of Linker cluster_conjugation Conjugation Steps cluster_application Application synthesis Synthesis of this compound linker This compound synthesis->linker fluorophore Fluorophore with Nucleophilic Group (e.g., -OH, -SH, -NH2) conjugate1 Fluorophore-Linker Conjugate fluorophore->conjugate1 Alkylation linker->conjugate1 final_probe Final Fluorescent Probe conjugate1->final_probe Bioconjugation targeting_moiety Targeting Moiety with Nucleophilic Group (e.g., Peptide, Antibody) targeting_moiety->final_probe incubation Incubation with Biological Sample final_probe->incubation imaging Fluorescence Imaging and Analysis incubation->imaging

Caption: Workflow for Fluorescent Probe Synthesis.

Protocol 2: Conjugation of this compound to a Coumarin Fluorophore

This protocol describes the alkylation of a hydroxyl-containing fluorophore, 7-hydroxycoumarin, as an example.

Materials:

  • 7-hydroxycoumarin

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq) and this compound (1.2 eq).

  • Stir the mixture at 60 °C for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. After completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the coumarin-triazole conjugate.

Protocol 3: Bioconjugation to a Thiol-Containing Peptide

This protocol outlines the conjugation of the fluorophore-linker construct to a cysteine-containing peptide.

Materials:

  • Coumarin-triazole conjugate from Protocol 2 (assuming it has a thiol-reactive group, or modify the linker synthesis to include one) or a fluorophore conjugated to 4-(azidomethyl)-2-phenyl-2H-1,2,3-triazole for click chemistry. For the purpose of this protocol, we will assume a maleimide-functionalized fluorophore-triazole linker.

  • Cysteine-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (e.g., Sephadex G-25)

Procedure:

  • Dissolve the cysteine-containing peptide in PBS buffer.

  • Dissolve the maleimide-functionalized fluorophore-triazole linker in a minimal amount of DMSO.

  • Add the linker solution to the peptide solution in a molar ratio of 10:1 (linker:peptide) to ensure complete labeling.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring, protected from light.

  • Purify the fluorescently labeled peptide by size-exclusion chromatography to remove excess unreacted linker.

  • Characterize the final probe by mass spectrometry and UV-Vis spectroscopy.

Application in a Signaling Pathway Context

Fluorescent probes constructed with triazole linkers can be designed to target specific enzymes or receptors involved in cellular signaling pathways. For example, a probe could be designed to bind to a kinase involved in a cancer signaling pathway, allowing for visualization of the kinase's localization and activity.

G Kinase Signaling Pathway Imaging probe Fluorescent Probe (Triazole-Linked Kinase Inhibitor) cell Cancer Cell probe->cell Cellular Uptake kinase Target Kinase probe->kinase Binding receptor Growth Factor Receptor cell->receptor receptor->kinase Activation substrate Downstream Substrate kinase->substrate Phosphorylation microscope Fluorescence Microscope kinase->microscope Visualization response Cellular Response (e.g., Proliferation) substrate->response

Caption: Kinase Signaling Pathway Imaging.

Quantitative Data

The photophysical properties of the final fluorescent probe are critical for its application. The following table provides a template for the type of quantitative data that should be collected and presented. The values are hypothetical and will depend on the specific fluorophore and targeting moiety used.

Table 1: Photophysical Properties of a Hypothetical Coumarin-Triazole-Peptide Probe

ParameterValue
Absorption Maximum (λₐₑₛ)385 nm
Emission Maximum (λₑₘ)450 nm
Stokes Shift65 nm
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.65

Conclusion

This compound is a valuable building block for the synthesis of fluorescent probes. Its straightforward, albeit multi-step, synthesis and the stability of the resulting triazole linkage make it an attractive choice for researchers in chemistry, biology, and medicine. The protocols and data presented here provide a framework for the successful application of this linker in the development of novel tools for biological imaging and drug discovery.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors with a 2-Phenyl-2H-1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors based on the versatile 2-phenyl-2H-1,2,3-triazole scaffold. This document includes detailed experimental protocols for synthesis and enzyme inhibition assays, a summary of inhibitory activities, and visualizations of key biological pathways and experimental workflows.

Introduction

The 2-phenyl-2H-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive core for the design of potent and selective enzyme inhibitors. This document focuses on the application of this scaffold in the development of inhibitors for α-glucosidase and cholinesterases, enzymes implicated in type 2 diabetes and neurodegenerative diseases, respectively.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 2-phenyl-2H-1,2,3-triazole derivatives against different enzyme targets.

Compound IDEnzyme TargetIC50 (µM)Reference CompoundIC50 (µM)
Series 1: α-Glucosidase Inhibitors
Compound ABaker's Yeast α-Glucosidase (MAL12)54Acarbose-
Compound BBaker's Yeast α-Glucosidase (MAL12)482Acarbose-
Compound CPorcine Pancreatic α-Amylase (PPA)145Acarbose-
Compound DPorcine Pancreatic α-Amylase (PPA)282Acarbose-
Series 2: Cholinesterase Inhibitors
Triazole-Genipin Analog 1Butyrylcholinesterase (BuChE)31.77Galantamine34.05[1]
Triazole-Genipin Analog 2Butyrylcholinesterase (BuChE)54.33Galantamine34.05[1]
Thienobenzo-triazole Derivative 1Butyrylcholinesterase (BChE)0.098Donepezil4.25[2]
Thienobenzo-triazole Derivative 2Acetylcholinesterase (AChE)2.13Donepezil0.023[2]
Thienobenzo-triazole Derivative 9Butyrylcholinesterase (BChE)0.363--
Thienobenzo-triazole Derivative 9Acetylcholinesterase (AChE)4.80--

Experimental Protocols

Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

This protocol describes a general method for the synthesis of the 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde scaffold, a key intermediate for further derivatization. The synthesis involves the formation of a phenylosazone, followed by cyclization to a triazole and subsequent oxidative cleavage.[3]

Step 1: Preparation of D-Glucose Phenylosazone

  • Dissolve D-glucose in water.

  • Add phenylhydrazine and acetic acid.

  • Heat the mixture in a water bath until a yellow precipitate of D-glucose phenylosazone is formed.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of D-Glucose Phenylosotriazole

  • Suspend D-glucose phenylosazone in water.

  • Add a hot aqueous solution of copper sulfate.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and filter the product.

  • Wash the product with water and ethanol.

Step 3: Oxidative Cleavage to 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

  • Suspend D-glucose phenylosotriazole in aqueous ethanol.

  • Add a solution of sodium periodate in water dropwise while maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for a few hours.

  • Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from several sources and describes a colorimetric assay to determine the inhibitory activity of compounds against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 1.0 U/mL).

  • Prepare a solution of pNPG in phosphate buffer (e.g., 1 mM).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Include a positive control (acarbose) and a negative control (solvent without inhibitor).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Enzyme Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies can be performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk plots.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG).

  • For each inhibitor concentration (including zero), measure the initial reaction rates at different substrate concentrations.

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots to determine the mode of inhibition.

Visualizations

Signaling Pathway of α-Glucosidase Inhibition in Type 2 Diabetes

α-Glucosidase inhibitors act in the small intestine to delay the digestion of carbohydrates, thereby reducing the postprandial glucose spike.[4][5][6][7] This mechanism helps in the management of type 2 diabetes by easing the burden on insulin secretion and improving glycemic control.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose T2D Type 2 Diabetes Management Alpha_Glucosidase->T2D Target for Absorption Glucose Absorption (Small Intestine) Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Hyperglycemia->T2D Contributes to Inhibitor 2-Phenyl-2H-1,2,3-triazole Inhibitor Inhibitor->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition for type 2 diabetes management.

Experimental Workflow for Enzyme Inhibitor Development

The development of enzyme inhibitors typically follows a structured workflow, from initial screening to detailed characterization.

experimental_workflow Start Start: Compound Library (2-Phenyl-2H-1,2,3-triazole derivatives) Screening Primary Screening (Single Concentration) Start->Screening Hit_Identification Hit Identification (% Inhibition) Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potency Potency Assessment (IC50 Value) Dose_Response->Potency Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Potency->Kinetic_Studies SAR Structure-Activity Relationship (SAR) Studies Potency->SAR Mechanism Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism Mechanism->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the discovery and characterization of enzyme inhibitors.

Logical Relationship in SAR Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of the 2-phenyl-2H-1,2,3-triazole scaffold. This involves systematically modifying different parts of the molecule and assessing the impact on biological activity.

sar_logic Scaffold 2-Phenyl-2H-1,2,3-triazole Scaffold R1 (Phenyl Ring Substituents) R2 (Triazole Ring Substituents) Modification_R1 Modification of R1: - Position (ortho, meta, para) - Electronic effects (EWG, EDG) - Steric bulk Scaffold:r1->Modification_R1 Modification_R2 Modification of R2: - Size and lipophilicity - Hydrogen bonding potential - Introduction of functional groups Scaffold:r2->Modification_R2 Activity Enzyme Inhibitory Activity (IC50) Modification_R1->Activity Impacts Modification_R2->Activity Impacts

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols: 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound with significant potential as a building block in materials science. Its utility stems from the presence of two key functional components: the stable 2-phenyl-2H-1,2,3-triazole core and a highly reactive bromomethyl group. The triazole moiety imparts desirable properties such as chemical and thermal stability, corrosion inhibition, and the ability to participate in coordination chemistry. The bromomethyl group serves as a versatile anchor for covalently attaching the triazole unit to a wide range of substrates, including polymers, surfaces, and nanoparticles. This allows for the tailored modification of material properties.

While specific, in-depth application data for this compound in materials science is not extensively documented in publicly available literature, its potential applications can be inferred from the known reactivity of the bromomethyl group and the established properties of the triazole core. This document provides an overview of these potential applications and generalized protocols for the functionalization of materials.

Potential Applications in Materials Science

The primary application of this compound in materials science is as a functionalizing agent . The reactive C-Br bond in the bromomethyl group allows for its use in various substitution reactions to introduce the 2-phenyl-2H-1,2,3-triazole moiety into other materials.

Polymer Modification

Polymers can be functionalized with this compound to enhance their properties. For instance, polymers containing nucleophilic groups such as amines, hydroxyls, or thiols can be readily modified.

Potential outcomes of polymer functionalization:

  • Enhanced Thermal Stability: The incorporation of the aromatic triazole ring can increase the degradation temperature of the polymer.

  • Improved Corrosion Resistance: Triazole-containing polymers can form protective layers on metal surfaces, inhibiting corrosion.

  • Modified Solubility and Wettability: The introduction of the phenyl-triazole group can alter the polarity of the polymer, affecting its solubility in various solvents and its surface wettability.

  • Metal Ion Chelation: The nitrogen atoms in the triazole ring can act as ligands for metal ions, leading to applications in catalysis, sensing, or metal ion scavenging.

Surface Functionalization

The surfaces of various materials, such as silica, graphene oxide, and metal oxides, can be modified with this compound to impart new functionalities. This is typically achieved by first introducing nucleophilic groups onto the surface, which can then react with the bromomethyl group.

Potential applications of surface functionalization:

  • Chromatography: Functionalized silica gel can be used as a stationary phase in chromatography for the separation of specific analytes.

  • Sensors: Surfaces modified with the triazole moiety could be developed for the selective detection of metal ions or other analytes.

  • Biomaterials: The modification of biomaterial surfaces could influence protein adsorption and cell adhesion.

Experimental Protocols

The following are generalized protocols for the use of this compound in materials science. Researchers should optimize these protocols for their specific substrates and desired degree of functionalization.

Protocol 1: Functionalization of an Amine-Containing Polymer

This protocol describes a general procedure for the covalent attachment of the 2-phenyl-2H-1,2,3-triazole moiety to a polymer backbone containing primary or secondary amine groups.

Materials:

  • Amine-containing polymer (e.g., polyethyleneimine, poly(allylamine))

  • This compound

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Dialysis tubing or precipitation solvent (e.g., diethyl ether, hexane) for purification

Procedure:

  • Dissolve the amine-containing polymer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the polymer solution. The amount of base should be at least stoichiometric with respect to the this compound.

  • In a separate vial, dissolve this compound in a minimal amount of the anhydrous solvent.

  • Add the solution of this compound dropwise to the polymer solution with vigorous stirring. The molar ratio of the bromomethyl compound to the amine monomer units can be varied to control the degree of functionalization.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) of the reaction mixture (monitoring the disappearance of the starting bromomethyl compound).

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the functionalized polymer. This can be done by:

    • Precipitation: Slowly add the reaction mixture to a large volume of a non-solvent for the polymer to precipitate the product. Filter and wash the precipitate with the non-solvent.

    • Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against the reaction solvent to remove unreacted starting materials and salts, followed by dialysis against water if the polymer is water-soluble.

  • Dry the purified polymer under vacuum.

  • Characterize the functionalized polymer using techniques such as ¹H NMR, FT-IR, and elemental analysis to confirm the incorporation of the triazole moiety and determine the degree of functionalization.

Quantitative Data (Hypothetical Example):

Polymer BackboneMonomer:Reagent RatioReaction Time (h)Degree of Functionalization (%)
Polyethyleneimine1:0.52445
Poly(allylamine)1:12485

Note: The degree of functionalization is highly dependent on the specific polymer, reaction conditions, and stoichiometry of the reactants.

Protocol 2: Surface Modification of Silica Particles

This protocol outlines a general two-step procedure for the functionalization of silica particles. The first step involves the introduction of amine groups onto the silica surface, followed by reaction with this compound.

Materials:

  • Silica particles (e.g., silica gel, mesoporous silica nanoparticles)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • Anhydrous DMF

  • Triethylamine (TEA)

  • Solvents for washing (e.g., toluene, ethanol, dichloromethane)

Procedure:

Step 1: Amination of Silica Surface

  • Activate the silica particles by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • Suspend the activated silica in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add APTES to the silica suspension (typically 1-5% v/v).

  • Reflux the mixture for 12-24 hours.

  • Cool the mixture to room temperature and collect the amine-functionalized silica by filtration or centrifugation.

  • Wash the particles sequentially with toluene, ethanol, and dichloromethane to remove unreacted APTES.

  • Dry the amine-functionalized silica under vacuum.

Step 2: Reaction with this compound

  • Suspend the amine-functionalized silica in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the suspension.

  • Add a solution of this compound in anhydrous DMF to the silica suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 24 hours.

  • Cool the mixture to room temperature and collect the functionalized silica by filtration or centrifugation.

  • Wash the particles sequentially with DMF, ethanol, and dichloromethane to remove unreacted starting materials and byproducts.

  • Dry the triazole-functionalized silica under vacuum.

  • Characterize the modified silica using techniques such as FT-IR, solid-state NMR, thermogravimetric analysis (TGA), and elemental analysis to confirm functionalization.

Visualizations

The following diagrams illustrate the conceptual workflows for the described applications.

Polymer_Functionalization cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification P_NH2 Amine-Containing Polymer Reaction Nucleophilic Substitution (Solvent, Base, Heat) P_NH2->Reaction Triazole 4-(bromomethyl)-2-phenyl -2H-1,2,3-triazole Triazole->Reaction P_Triazole Triazole-Functionalized Polymer Reaction->P_Triazole Purification Purification (Precipitation/Dialysis) P_Triazole->Purification Characterization Characterization (NMR, FT-IR) Purification->Characterization

Caption: Workflow for Polymer Functionalization.

Surface_Modification cluster_step1 Step 1: Amination cluster_step2 Step 2: Triazole Grafting Silica Silica Particles Reaction1 Silanization Silica->Reaction1 APTES APTES APTES->Reaction1 Silica_NH2 Amine-Functionalized Silica Reaction1->Silica_NH2 Reaction2 Nucleophilic Substitution Silica_NH2->Reaction2 Triazole 4-(bromomethyl)-2-phenyl -2H-1,2,3-triazole Triazole->Reaction2 Silica_Triazole Triazole-Functionalized Silica Reaction2->Silica_Triazole Characterization Characterization (FT-IR, TGA) Silica_Triazole->Characterization

Caption: Workflow for Silica Surface Modification.

Conclusion

This compound is a promising building block for the development of advanced functional materials. Its reactive bromomethyl group allows for straightforward incorporation into a variety of material backbones and surfaces. While detailed studies on its specific applications are emerging, the general protocols and potential benefits outlined in this document provide a solid foundation for researchers to explore its use in creating novel materials with tailored properties for a wide range of applications, from industrial coatings to advanced biomedical devices. Further research is encouraged to fully elucidate the performance and advantages of materials functionalized with this specific triazole derivative.

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole as an alkylating agent. The following information is designed to help you anticipate and resolve common side reactions and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway when using this compound for alkylation?

The primary reaction is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nucleophile bond. This reaction is favored for primary halides like the one in your reagent.

Q2: What are the most common nucleophiles used in this reaction?

This versatile alkylating agent can be used with a wide range of nucleophiles, including:

  • N-nucleophiles: Primary and secondary amines, azides, and the nitrogen atoms of heterocyclic compounds.

  • O-nucleophiles: Alcohols, phenols, and carboxylates.

  • S-nucleophiles: Thiols and thiophenols.

Q3: What general reaction conditions are recommended to promote the desired SN2 reaction?

To favor the SN2 pathway and minimize side reactions, consider the following conditions:

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.[1][2]

  • Base: A non-nucleophilic, moderately strong base is often used to deprotonate the nucleophile without competing in the alkylation reaction. Examples include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Temperature: Reactions are typically run at room temperature or with gentle heating. Higher temperatures can promote side reactions like elimination.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Alkylated Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- If the reaction has stalled, consider increasing the reaction time or temperature moderately.- Ensure the nucleophile is sufficiently deprotonated by using an appropriate amount of a suitable base.
Degradation of the starting material or product - this compound can be sensitive to strong bases and high temperatures. Consider performing the reaction at a lower temperature.- If the product is unstable under the reaction conditions, try to isolate it as soon as the reaction is complete.
Competing side reactions - See the sections below on specific byproducts to identify and minimize competing pathways.
Issue 2: Presence of a High Molecular Weight Byproduct, Especially with Amine Nucleophiles

Possible Cause: Dimerization and Pyrazine Formation

A significant side reaction, particularly when using primary amine nucleophiles, is the formation of a 2,5-disubstituted pyrazine derivative. This occurs through a series of reactions:

  • Dimerization: Two molecules of the this compound can react with each other, especially in the presence of a base, to form a dimeric intermediate.

  • Condensation: This dimer can then condense with the amine nucleophile to form the stable aromatic pyrazine ring.

Solutions to Minimize Pyrazine Formation:

  • Slow Addition: Add the this compound solution slowly to the solution of the amine nucleophile. This maintains a low concentration of the alkylating agent, minimizing its self-reaction.

  • Excess Nucleophile: Use a slight excess of the amine nucleophile to ensure the alkylating agent preferentially reacts with it rather than itself.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the dimerization side reaction.

Issue 3: Formation of Multiple Alkylated Products with Amine Nucleophiles

Possible Cause: Over-alkylation

Primary amines, after the initial alkylation, form a secondary amine which can be more nucleophilic than the starting primary amine. This secondary amine can then react with another molecule of the this compound, leading to a tertiary amine byproduct. Secondary amines can be further alkylated to form quaternary ammonium salts.[3]

Solutions to Minimize Over-alkylation:

  • Stoichiometry: Use a significant excess of the primary amine nucleophile to increase the probability that the alkylating agent reacts with the starting amine rather than the mono-alkylated product.

  • Protecting Groups: If possible, use a protecting group strategy to block further alkylation of the amine.

Issue 4: Presence of an Olefinic Byproduct

Possible Cause: Elimination Reaction (E2)

Although less common for primary benzylic-type halides, an E2 elimination reaction can occur, leading to the formation of 4-methylene-2-phenyl-2H-1,2,3-triazole. This side reaction is favored by:

  • Strong, bulky bases: Bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base and abstract a proton from the methyl group rather than act as a nucleophile.[4]

  • Non-polar aprotic solvents: These solvents do not solvate the base well, increasing its basicity and promoting elimination.[1][2]

  • High temperatures: Higher temperatures generally favor elimination over substitution.

Solutions to Minimize Elimination:

  • Choice of Base: Use a weaker, non-bulky base such as K₂CO₃ or an amine base like triethylamine.

  • Solvent Selection: Employ polar aprotic solvents like DMF or acetonitrile.[1][2]

  • Temperature Control: Maintain a lower reaction temperature.

Summary of Potential Side Reactions and Byproducts

Side Reaction Nucleophile Type Byproduct Structure Conditions Favoring Formation
Dimerization/Pyrazine Formation Primary Amines2,5-bis((2-phenyl-2H-1,2,3-triazol-4-yl)methyl)pyrazineHigh concentration of alkylating agent, elevated temperature.
Over-alkylation Primary & Secondary AminesDi- and tri-alkylated amines, quaternary ammonium saltsInsufficient excess of the amine nucleophile.
Elimination (E2) All4-Methylene-2-phenyl-2H-1,2,3-triazoleStrong, bulky bases; non-polar aprotic solvents; high temperatures.[4]

Experimental Protocols

General Procedure for Alkylation of a Phenol (O-nucleophile):

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in DMF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Alkylation of a Primary Amine (N-nucleophile):

  • Dissolve the primary amine (2.0 eq.) in acetonitrile.

  • Add potassium carbonate (2.5 eq.) to the solution.

  • To this stirred suspension, add a solution of this compound (1.0 eq.) in acetonitrile dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the desired mono-alkylated product.

Visualizing Reaction Pathways

Alkylation_Pathways start This compound + Nucleophile (Nu-H) product Desired SN2 Product 4-((Nu)-methyl)-2-phenyl-2H-1,2,3-triazole start->product Desired SN2 Pathway (Polar aprotic solvent, mild base) over_alkylation Over-alkylation Product (for N-nucleophiles) start->over_alkylation Side Reaction (Excess alkylating agent) elimination Elimination Product (E2) 4-Methylene-2-phenyl-2H-1,2,3-triazole start->elimination Side Reaction (Strong, bulky base, heat) dimer Dimerization Intermediate start->dimer Self-Reaction pyrazine Pyrazine Byproduct (with primary amines) dimer->pyrazine + Primary Amine

Figure 1: Competing reaction pathways in the alkylation using this compound.

References

Technical Support Center: Purification of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield After Column Chromatography 1. Compound degraded on silica gel: The bromomethyl group can be sensitive to acidic silica gel. 2. Incorrect mobile phase: The chosen solvent system may not be eluting the compound effectively. 3. Compound is highly polar and stuck on the column. 1. Test for stability: Before running a column, spot the crude material on a TLC plate and let it sit for a few hours. Run the TLC to see if a new spot (degradation product) appears. If degradation is observed, consider using neutral or deactivated silica gel, or an alternative purification method like recrystallization. 2. Optimize mobile phase: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for triazole derivatives is a hexane/ethyl acetate gradient. The ideal Rf value for the product spot should be around 0.3-0.4 for good separation. 3. Flush the column: If the compound is suspected to be on the column, flush with a more polar solvent like 100% ethyl acetate or a mixture containing a small amount of methanol.
Presence of Isomeric Impurity (1-phenyl-4-(bromomethyl)-1H-1,2,3-triazole) 1. Non-regioselective synthesis: The synthesis of N-substituted triazoles can often lead to a mixture of N1 and N2 isomers. 2. Co-elution during column chromatography: The isomers may have very similar polarities, making separation by standard column chromatography difficult.1. Optimize reaction conditions: If possible, revisit the synthetic procedure to favor the formation of the desired N2-isomer. 2. Fine-tune chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Specialized stationary phases, such as those used in High-Performance Liquid Chromatography (HPLC), may be necessary for complete separation. 3. Recrystallization: Attempt fractional recrystallization from various solvents. Different isomers may have different solubilities, allowing for selective crystallization.
Oily Product Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities lowering the melting point. 3. The compound is inherently an oil or low-melting solid. 1. High vacuum drying: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. 2. Further purification: The oily nature may indicate the presence of impurities. Re-purify using column chromatography or attempt to induce crystallization by dissolving in a minimal amount of a good solvent and adding a poor solvent (antisolvent crystallization). 3. Trituration: If the compound is a low-melting solid, try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification.
Difficulty with Recrystallization (No Crystals Form) 1. Solution is not supersaturated. 2. Inappropriate solvent system. 3. Presence of impurities inhibiting crystal growth. 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. Slow evaporation of the solvent can also promote crystal growth. 2. Solvent screening: Experiment with different solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for triazoles include ethanol, acetonitrile, or a mixture of acetone and water. 3. Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove substances that inhibit crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly employed methods for the purification of substituted triazoles are column chromatography and recrystallization. Column chromatography using a silica gel stationary phase and a hexane/ethyl acetate mobile phase is a good starting point. For recrystallization, solvents such as ethanol, acetonitrile, or mixtures like acetone/water have been found to be effective for similar triazole derivatives.

Q2: How can I distinguish between the N1 and N2 isomers of phenyl-4-(bromomethyl)-1,2,3-triazole?

A2: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are the most reliable for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons on the triazole ring and the methylene group will be different for each isomer. Comparing the obtained spectra with literature data for similar compounds can aid in structure elucidation.

Q3: Is the bromomethyl group stable during purification?

A3: The bromomethyl group can be susceptible to degradation, especially on acidic media like standard silica gel. This can lead to the formation of hydroxymethyl or other byproducts. It is advisable to use neutral or deactivated silica gel for column chromatography. Monitoring the purification process closely by TLC for the appearance of new, more polar spots is recommended.

Q4: What are the expected major impurities from the synthesis of this compound?

A4: The most common impurity is the isomeric 1-phenyl-4-(bromomethyl)-1H-1,2,3-triazole. Other potential impurities could include unreacted starting materials or byproducts from side reactions, such as the corresponding hydroxymethyl derivative if water is present during the reaction or purification.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (neutral, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product onto the top of the column.

  • Elution: Begin eluting the column with the chosen hexane/ethyl acetate mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetonitrile, or acetone/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to see if the solid dissolves completely and then cool to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification of Triazole Derivatives

Purification MethodSolvent/Solvent SystemComments
Column Chromatography Hexane/Ethyl AcetateA good starting point for many triazole derivatives. The ratio can be adjusted based on the polarity of the specific compound.
Dichloromethane/MethanolUsed for more polar triazole derivatives.
Recrystallization EthanolA common choice for recrystallizing a wide range of organic compounds.
AcetonitrileCan be effective for compounds that are highly soluble in other common solvents.
Acetone/WaterA mixed solvent system that can be fine-tuned by adjusting the ratio of acetone to water.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Rf ~0.3-0.4 Recrystallization Recrystallization TLC->Recrystallization Insoluble impurities present Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (NMR, HPLC) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low/No Yield from Column? Start->Low_Yield Isomer Isomeric Impurity? Start->Isomer Oily Oily Product? Start->Oily Degradation Check Stability on Silica Low_Yield->Degradation Yes Mobile_Phase Optimize Mobile Phase (TLC) Low_Yield->Mobile_Phase No Fine_Tune_Column Fine-Tune Gradient Isomer->Fine_Tune_Column Yes Recrystallize_Isomer Attempt Fractional Recrystallization Isomer->Recrystallize_Isomer Also consider Dry Dry Under High Vacuum Oily->Dry Yes Triturate Triturate with Non-polar Solvent Oily->Triturate If still oily

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Characterization of 2-Phenyl-2H-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-phenyl-2H-1,2,3-triazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty distinguishing between the 1-phenyl-1H- and 2-phenyl-2H-1,2,3-triazole isomers in my ¹H NMR spectrum. What are the key differences to look for?

A1: Differentiating between the 1H and 2H isomers of phenyl-1,2,3-triazoles by ¹H NMR can be challenging due to the structural similarities. However, there are subtle yet distinct differences in the chemical shifts of the triazole and phenyl protons.

  • Triazole Protons: The protons on the triazole ring of the 2-phenyl-2H isomer typically appear as a singlet at a different chemical shift compared to the protons on the 1-phenyl-1H isomer. For the parent 2-phenyl-2H-1,2,3-triazole, the triazole protons appear as a singlet around 7.84 ppm in CDCl₃.[1]

  • Phenyl Protons: The electronic environment of the phenyl ring is different in the two isomers, leading to variations in the chemical shifts of the phenyl protons. In the 2-phenyl-2H isomer, the ortho-protons of the phenyl ring are often shifted downfield. For instance, in 2-phenyl-2H-1,2,3-triazole, the ortho-protons appear as a doublet around 8.11 ppm.[1]

For unambiguous identification, it is highly recommended to use 2D NMR techniques such as HSQC and HMBC to confirm the connectivity between the phenyl and triazole rings.

Q2: My mass spectrum of a 2-phenyl-2H-1,2,3-triazole derivative shows a prominent peak corresponding to the loss of 28 amu. What fragmentation is occurring?

A2: The loss of 28 atomic mass units (amu) in the mass spectrum of a 1,2,3-triazole derivative is a common fragmentation pattern corresponding to the elimination of a neutral nitrogen molecule (N₂).[2] This is a characteristic fragmentation of the triazole ring and can serve as a diagnostic tool for identifying these compounds.[2] The fragmentation of the triazole ring can also lead to other characteristic ions, and the overall pattern will be influenced by the nature of the substituents on the phenyl and triazole rings.[2]

Q3: I am struggling to achieve good separation of my 2-phenyl-2H-1,2,3-triazole derivative from its regioisomer using HPLC. What can I do to improve the separation?

A3: Achieving baseline separation of regioisomers can be difficult. Here are several strategies to improve your HPLC separation:

  • Column Selection: Consider using a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds compared to standard C18 columns. For chiral separations, polysaccharide-based chiral stationary phases are often effective.[3]

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Additives: The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) can improve peak shape and resolution, especially for ionizable compounds.

  • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, potentially improving resolution.[4]

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q4: My purified 2-phenyl-2H-1,2,3-triazole derivative shows broad peaks in the aromatic region of the ¹H NMR spectrum. What could be the cause?

A4: Broad peaks in the aromatic region of an NMR spectrum can arise from several factors:

  • Residual Impurities: The presence of paramagnetic impurities, even in small amounts, can cause significant line broadening. Ensure your product is thoroughly purified.

  • Aggregation: Some triazole derivatives may aggregate in solution, especially at higher concentrations. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation.

  • Slow Conformational Exchange: If the molecule has restricted rotation around a bond, it can exist in multiple conformations that are slowly interconverting on the NMR timescale, leading to broad peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these broad peaks into sharper signals.

  • Solvent Effects: The choice of NMR solvent can influence the resolution. If you are using a viscous solvent like DMSO-d₆, consider trying a less viscous solvent like CDCl₃ or acetone-d₆.

Q5: What are some characteristic IR absorption bands for 2-phenyl-2H-1,2,3-triazole derivatives?

A5: The infrared (IR) spectrum of a 2-phenyl-2H-1,2,3-triazole derivative will show characteristic absorptions for both the triazole and the phenyl rings.

  • C-H stretching (aromatic): Look for peaks in the region of 3100-3000 cm⁻¹.[5]

  • C=C stretching (aromatic): Expect multiple bands in the 1600-1450 cm⁻¹ region.[5]

  • Triazole ring vibrations: The triazole ring itself will have characteristic stretching and bending vibrations, often appearing in the fingerprint region below 1500 cm⁻¹. Specific "marker bands" can help identify the triazole ring.[6]

  • Substituent groups: Any functional groups on the phenyl or triazole rings will have their own characteristic absorptions (e.g., C=O, O-H, N-H).[5][7]

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Phenyl-2H-1,2,3-triazole Derivatives in CDCl₃

CompoundTriazole-H (s)Phenyl-H (ortho, d)Phenyl-H (meta, t)Phenyl-H (para, t)Reference
2-phenyl-2H-1,2,3-triazole7.848.117.517.38[1]
2-(p-tolyl)-2H-1,2,3-triazole7.827.987.31 (d)-[1]
2-(m-tolyl)-2H-1,2,3-triazole7.837.90 (d)7.397.19 (d)[1]

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Phenyl-2H-1,2,3-triazole Derivatives in CDCl₃

CompoundTriazole-CPhenyl-C (ipso)Phenyl-C (ortho)Phenyl-C (meta)Phenyl-C (para)Reference
2-phenyl-2H-1,2,3-triazole135.86140.0120.00129.44128.50[1]
2-(p-tolyl)-2H-1,2,3-triazole135.74138.00119.86129.98135.34[1]
2-(m-tolyl)-2H-1,2,3-triazole135.59139.34119.54129.10128.31[1]

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-phenyl-2H-1,2,3-triazole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS or solvent peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and coupling constants to elucidate the structure.

Protocol 2: General Procedure for HPLC Analysis for Isomer Separation

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a standard HPLC system equipped with a UV detector.

    • Select an appropriate column (e.g., C18, Phenyl-hexyl, or a chiral column for enantiomeric separation).

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate ratio of aqueous and organic solvents.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Method Development:

    • Start with an isocratic method (e.g., 50:50 acetonitrile:water) and a flow rate of 1.0 mL/min.

    • Monitor the separation at a wavelength where the analyte has strong absorbance (typically around 254 nm).

    • If separation is not achieved, systematically vary the mobile phase composition, try a different organic modifier, or introduce a gradient elution.

    • Optimize the column temperature and flow rate as needed.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times, peak areas, and resolution of the separated isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Phenylacetylene, Azide) reaction Cycloaddition Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup chromatography Column Chromatography (Silica Gel) workup->chromatography recrystallization Recrystallization chromatography->recrystallization nmr NMR Spectroscopy (¹H, ¹³C, 2D) recrystallization->nmr ms Mass Spectrometry (LC-MS or GC-MS) recrystallization->ms hplc HPLC Analysis (Purity & Isomer Ratio) recrystallization->hplc ir IR Spectroscopy (Functional Groups) recrystallization->ir final_product Characterized 2-Phenyl-2H-1,2,3-Triazole Derivative nmr->final_product ms->final_product hplc->final_product ir->final_product

Caption: General workflow for the synthesis, purification, and characterization of 2-phenyl-2H-1,2,3-triazole derivatives.

troubleshooting_tree cluster_nmr NMR Issues cluster_hplc HPLC Issues cluster_ms MS Issues start Characterization Problem nmr_issue Poor Resolution or Broad Peaks start->nmr_issue NMR hplc_issue Poor Isomer Separation start->hplc_issue HPLC ms_issue Unexpected Fragmentation start->ms_issue MS nmr_solution1 Check Sample Purity (Paramagnetic Impurities) nmr_issue->nmr_solution1 nmr_solution2 Lower Concentration or Increase Temperature nmr_issue->nmr_solution2 nmr_solution3 Change Solvent nmr_issue->nmr_solution3 hplc_solution1 Change Stationary Phase (e.g., Phenyl Column) hplc_issue->hplc_solution1 hplc_solution2 Optimize Mobile Phase (Solvent, Additives) hplc_issue->hplc_solution2 hplc_solution3 Adjust Temperature or Flow Rate hplc_issue->hplc_solution3 ms_solution1 Check for Impurities or Byproducts ms_issue->ms_solution1 ms_solution2 Compare with Known Fragmentation Patterns ms_issue->ms_solution2

Caption: Troubleshooting decision tree for common characterization challenges.

References

Technical Support Center: Optimizing Coupling Reactions of 4-(Bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reactions of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole with various nucleophiles.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile is not sufficiently deprotonated or is inherently weak. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Solvent Choice: The solvent may not be suitable for an S\textsubscript{N}2-type reaction (e.g., protic solvents can solvate the nucleophile). 4. Degradation of Starting Material: this compound may be unstable under the reaction conditions.1. Choice of Base: Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to ensure complete deprotonation of the nucleophile. For weaker nucleophiles, consider phase-transfer catalysis. 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition by TLC. 3. Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the anionic nucleophile. 4. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the appearance of degradation products.
Formation of Multiple Products/Side Reactions 1. Elimination (E2) Side Reaction: Strong, sterically hindered bases can promote the elimination of HBr to form a vinyltriazole byproduct. 2. Over-alkylation: For amine nucleophiles, di-alkylation can occur. 3. N- vs. O-Alkylation: For nucleophiles with multiple reactive sites (e.g., aminophenols), a mixture of N- and O-alkylated products can be formed.1. Base Selection: Use a milder base (e.g., K₂CO₃) and a less sterically demanding nucleophile if possible. Lowering the reaction temperature can also favor the substitution pathway. 2. Stoichiometry Control: Use an excess of the amine nucleophile to favor mono-alkylation. 3. Protecting Groups: Protect the more reactive functional group to ensure regioselectivity. Alternatively, reaction conditions (solvent, temperature, base) can sometimes be tuned to favor one product over the other.
Starting Material Remains Unreacted 1. Insufficient Reaction Time: The reaction may be slow under the chosen conditions. 2. Catalyst Deactivation (if applicable): If a phase-transfer catalyst is used, it may have degraded. 3. Poor Solubility: The starting material or nucleophile may not be fully dissolved in the chosen solvent.1. Time Study: Extend the reaction time and monitor the progress at regular intervals. 2. Catalyst Integrity: Use a fresh batch of catalyst. 3. Solvent System: Use a co-solvent to improve solubility or switch to a solvent in which all reactants are fully soluble at the reaction temperature.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Emulsion during Work-up: Can make extraction difficult.1. Chromatography Optimization: Use a different solvent system for column chromatography or consider recrystallization. Derivatization of the product to alter its polarity for purification, followed by deprotection, can be an option. 2. Work-up Modification: Add brine to the aqueous layer to break up emulsions. Filtering the organic layer through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: this compound is an effective alkylating agent. The bromomethyl group is analogous to a benzylic bromide, making it susceptible to nucleophilic substitution (S\textsubscript{N}2) reactions with a wide range of nucleophiles, including those based on oxygen (phenoxides, alkoxides), nitrogen (amines, azides), and sulfur (thiolates).

Q2: Which solvents are recommended for coupling reactions with this substrate?

A2: Polar aprotic solvents are generally recommended as they can dissolve the reactants and intermediates while not solvating the anionic nucleophile, thus enhancing its reactivity. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).

Q3: What are the most common bases used in these coupling reactions?

A3: The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles like phenols and thiols, stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to generate the corresponding nucleophilic anion. For amine nucleophiles, an excess of the amine itself can sometimes act as the base, or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q5: Are there any known stability issues with this compound?

A5: Like many benzylic bromides, this compound can be sensitive to moisture and light. It is best stored in a cool, dark, and dry place. During the reaction, prolonged exposure to high temperatures or very strong bases could lead to decomposition or side reactions.

Experimental Protocols

Below is a general protocol for the coupling of a phenol with this compound. This should be optimized for specific substrates.

General Procedure for O-Arylation:

  • To a stirred solution of the desired phenol (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization of Reaction Conditions (Hypothetical Data)
Entry Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
1PhenolK₂CO₃Acetonitrile802465
2PhenolNaHDMF251885
34-MethoxyphenolCs₂CO₃DMF251292
4AnilineK₂CO₃DMF602450
5Aniline- (excess)Acetonitrile803645
6ThiophenolK₂CO₃DMF25695

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Base under Inert Atmosphere A->B C Stir to Form Nucleophilic Anion B->C D Add 4-(bromomethyl)- 2-phenyl-2H-1,2,3-triazole C->D E Stir at Set Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Caption: General experimental workflow for the coupling reaction.

Troubleshooting Logic

troubleshooting_logic Start Low Product Yield? Check_SM Starting Material (SM) Consumed? Start->Check_SM Yes Success Reaction Optimized Start->Success No Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products Yes Change_Solvent_Base Change Solvent (e.g., DMF) or Use Stronger Base (e.g., NaH) Check_SM->Change_Solvent_Base No Optimize_Base_Temp Use Milder Base (e.g., K2CO3) or Lower Temperature Check_Side_Products->Optimize_Base_Temp Yes Check_Purity Check Purity of Starting Materials Check_Side_Products->Check_Purity No Increase_Temp_Time Increase Temperature or Reaction Time Increase_Temp_Time->Check_Purity Change_Solvent_Base->Increase_Temp_Time Optimize_Base_Temp->Success Check_Purity->Success

Caption: A logical flowchart for troubleshooting low-yield reactions.

Potential Biological Signaling Context

While the direct mechanism of action for this compound is not extensively documented, related triazole derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cells. This diagram illustrates a simplified, hypothetical signaling pathway that such compounds might influence.

signaling_pathway cluster_cell Cancer Cell Triazole 2-Phenyl-2H-1,2,3-triazole Derivative Target Intracellular Target (e.g., Kinase, Enzyme) Triazole->Target Pathway_Activation Pro-Apoptotic Pathway Activation Target->Pathway_Activation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Target->Cell_Cycle_Arrest Caspase_Cascade Caspase Cascade Pathway_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for triazole-induced apoptosis.

how to prevent decomposition of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of decomposition of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary cause of decomposition is the high reactivity of the bromomethyl group. This group is susceptible to nucleophilic substitution and elimination reactions. The 1,2,3-triazole ring itself is generally stable under many conditions, including hydrolysis and mild redox reactions. However, the presence of the phenyl group can influence the electronic properties of the triazole ring, potentially affecting the reactivity of the bromomethyl substituent.

Q2: How should I properly store this compound to minimize decomposition?

A2: Proper storage is crucial for maintaining the stability of this compound. Based on supplier recommendations for similar compounds, the following conditions are advised:

  • Solid Form: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between +2°C and +8°C.[1][2][3] Protect from moisture and light. Some related brominated triazoles have a shelf life of up to 1095 days under these conditions.[4]

  • In Solution: If you need to prepare a stock solution, it is best to use it fresh. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[5]

Q3: What are the visible signs of decomposition?

A3: Decomposition may not always be visually apparent. However, you might observe a change in color (e.g., yellowing or browning), the formation of a precipitate if in solution, or a change in the physical state of the solid. For definitive assessment, analytical techniques such as NMR spectroscopy or chromatography (TLC, HPLC) should be used to check for the presence of impurities.

Q4: Can the 2-phenyl-2H-1,2,3-triazole moiety itself contribute to the compound's instability?

A4: While the 1,2,3-triazole ring is generally robust, the phenyl substituent can influence its electronic properties. For instance, in 2-phenyltriazole 1-oxides, the ring is activated towards both electrophilic and nucleophilic attack at the C-5 position. While your compound is not an N-oxide, this indicates that substituents on the triazole ring can modulate its reactivity. Under certain conditions, such as C-H activation protocols, the triazole ring itself can undergo reactions like halogenation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low yield in nucleophilic substitution reaction Decomposition of the starting material.Ensure the compound has been stored correctly. Before use, check the purity by TLC or NMR. Use freshly purchased or recently purified material for best results.
Reaction with residual water or other nucleophiles.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate solvent choice.Use aprotic polar solvents like DMF, DMSO, or acetonitrile, which are known to be compatible with triazole synthesis and alkylation reactions.[6][7]
Formation of multiple unexpected byproducts Side reactions due to high temperature.Run the reaction at the lowest effective temperature. Consider a gradual increase in temperature if the reaction is slow.
Presence of strong bases causing elimination reactions.Use a non-nucleophilic, sterically hindered base if a base is required. Alternatively, use a weak base such as potassium carbonate.
Free radical reactions initiated by light.Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Compound appears discolored or degraded upon receipt Improper handling during shipping or storage.Contact the supplier immediately. Do not use the compound if significant degradation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Duration Additional Notes
Solid+2°C to +8°CLong-term (up to years)Keep in a tightly sealed container, protected from light and moisture.[1][2][3]
Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[5]
Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]

Table 2: Incompatible Reagents and Conditions

Reagent/Condition Potential Outcome Prevention
Strong Nucleophiles (e.g., hydroxides, alkoxides)Nucleophilic substitution, EliminationUse in a controlled manner as part of the desired reaction. Avoid unintentional contact.
Strong BasesElimination reactionsUse non-nucleophilic or weak bases if a base is necessary.
Protic Solvents (e.g., water, alcohols)Solvolysis (a type of nucleophilic substitution)Use anhydrous aprotic solvents unless solvolysis is the intended reaction.
High TemperaturesIncreased rate of decomposition and side reactionsMaintain the lowest effective temperature for reactions and storage.
UV LightPotential for free-radical mediated decompositionProtect from light during storage and reactions.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general methodology for reacting this compound with a nucleophile, based on analogous reactions with similar compounds.

  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. If necessary, distill or purchase from a reliable supplier.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (1.0 - 1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile).

    • If the nucleophile requires deprotonation, add a suitable base (e.g., potassium carbonate, 1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Addition of the Triazole:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the triazole solution dropwise to the stirring solution of the nucleophile at a controlled temperature (e.g., 0°C or room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Decomposition_Pathways This compound This compound Nucleophilic Substitution Product Nucleophilic Substitution Product This compound->Nucleophilic Substitution Product  Nucleophile (e.g., ROH, RNH2, CN-) Elimination Product Elimination Product This compound->Elimination Product  Strong Base Radical Intermediates Radical Intermediates This compound->Radical Intermediates  Light (hv) / Heat Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware & Reagents prep2 Inert Atmosphere (N2/Ar) prep1->prep2 react1 Dissolve Nucleophile & Base prep2->react1 react2 Add Triazole Solution react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract Product workup1->workup2 workup3 Purify (Chromatography) workup2->workup3

References

troubleshooting guide for low reactivity of bromomethyl triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with bromomethyl triazoles.

Troubleshooting Guide: Low Reactivity of Bromomethyl Triazoles

Question: My reaction with a bromomethyl triazole is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate and yield?

Low reactivity in nucleophilic substitution reactions involving bromomethyl triazoles can be attributed to several factors, ranging from the choice of reagents and solvents to the inherent properties of the substrates. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

1. Evaluate the Nucleophilicity of Your Reagent:

The reactivity of a bromomethyl triazole, a primary alkyl halide, is highly dependent on the strength of the nucleophile in what is typically an SN2 reaction.

  • Issue: A weak nucleophile (e.g., neutral amines, alcohols, or sterically hindered bases) will react slowly.

  • Solution:

    • Increase Nucleophile Strength: If possible, deprotonate your nucleophile to form its more reactive conjugate base. For instance, use a phenoxide instead of a phenol. Anionic nucleophiles are generally more reactive than their neutral counterparts.

    • Reduce Steric Hindrance: If the nucleophile is bulky, consider a smaller, less sterically hindered alternative if the core structure is not critical. Steric hindrance around the nucleophilic atom can significantly slow down the reaction rate.[1]

2. Optimize the Solvent System:

The choice of solvent plays a critical role in the kinetics of SN2 reactions.

  • Issue: Protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

  • Solution:

    • Employ Polar Aprotic Solvents: Use solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[1] For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides proceeds efficiently in DMF.[1]

3. Re-evaluate the Base:

In reactions where a proton is removed from the nucleophile, the choice and stoichiometry of the base are crucial.

  • Issue: An insufficiently strong base may not fully deprotonate the nucleophile, leading to a low concentration of the active nucleophile. Conversely, a very strong and bulky base might favor elimination side reactions.

  • Solution:

    • Select an Appropriate Base: Carbonate bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective for deprotonating a wide range of nucleophiles in reactions with bromomethyl triazoles. Cs2CO3 has been shown to be superior to other alkali carbonates in some triazole syntheses.[2]

    • Ensure Anhydrous Conditions: Water can compete with the nucleophile and also affect the solubility and reactivity of the base. Ensure your solvent and reagents are dry.

4. Increase the Reaction Temperature:

  • Issue: The reaction may have a high activation energy, requiring more thermal energy to proceed at a reasonable rate.

  • Solution:

    • Judicious Heating: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to decomposition or undesired side reactions. However, in many cases, heating is necessary to drive the reaction to completion.

5. Consider the Halogen Leaving Group:

While you are using a bromomethyl triazole, it's important to understand the relative reactivity of halomethyl triazoles.

  • Insight: The reactivity order for the leaving group in SN2 reactions is I > Br > Cl > F. Bromomethyl and iodomethyl triazoles are significantly more reactive than their chloromethyl counterparts. Specifically, bromomethyl triazoles are approximately 40 times more reactive, and iodomethyl triazoles are about 60 times more reactive than chloromethyl triazoles.[3]

  • Potential Action: If your reaction remains sluggish even after optimizing other conditions, and if the starting material is available or can be synthesized, switching to an iodomethyl triazole could dramatically increase the reaction rate.

6. Potential Side Reactions and Regioselectivity Issues:

  • Issue: For NH-triazoles, alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers and potentially low yield of the desired product.

  • Solution:

    • Strategic Blocking Groups: The presence of a substituent on the triazole ring can direct alkylation to a specific nitrogen. For example, a bromo substituent on the triazole ring can be used to direct alkylation and can be removed in a subsequent step.[1]

    • Optimize Reaction Conditions: Temperature and solvent can influence regioselectivity. For instance, in the alkylation of 4-bromo-NH-1,2,3-triazoles, conducting the reaction in DMF at -10°C significantly improves the regioselectivity for N-2 alkylation.[1]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low reactivity of your bromomethyl triazole.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Solvent Is the solvent polar aprotic? Check_Nucleophile->Check_Solvent Yes Improve_Nucleophile Use a stronger/less hindered nucleophile Check_Nucleophile->Improve_Nucleophile No Check_Base Is the base appropriate and anhydrous? Check_Solvent->Check_Base Yes Change_Solvent Switch to DMF, DMSO, or MeCN Check_Solvent->Change_Solvent No Increase_Temp Have you tried increasing the temperature? Check_Base->Increase_Temp Yes Optimize_Base Use K2CO3 or Cs2CO3 under anhydrous conditions Check_Base->Optimize_Base No Consider_Iodomethyl Can you switch to an iodomethyl triazole? Increase_Temp->Consider_Iodomethyl Still slow Success Reaction Optimized Increase_Temp->Success Reaction works Check_Side_Reactions Are there side reactions or regioselectivity issues? Consider_Iodomethyl->Check_Side_Reactions Still facing issues Consider_Iodomethyl->Success Reaction works Optimize_Conditions Adjust temperature/solvent for regioselectivity Check_Side_Reactions->Optimize_Conditions Yes Improve_Nucleophile->Check_Solvent Change_Solvent->Check_Base Optimize_Base->Increase_Temp Optimize_Conditions->Success

Caption: A step-by-step workflow for troubleshooting low reactivity in reactions involving bromomethyl triazoles.

Quantitative Data Summary

The following table summarizes the relative reactivity of different halomethyl triazoles, providing a quantitative basis for choosing the appropriate starting material.

Halomethyl TriazoleRelative ReactivityReference
Chloromethyl triazole1 (baseline)[3]
Bromomethyl triazole ~40x [3]
Iodomethyl triazole~60x[3]

Key Experimental Protocols

General Protocol for Nucleophilic Substitution on a Bromomethyl Triazole

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the nucleophile (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a suitable base (1.1 - 1.5 eq., e.g., K2CO3 or Cs2CO3) to the solution.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure deprotonation of the nucleophile.

  • Reaction Execution:

    • Add a solution of the bromomethyl triazole (1.0 - 1.2 eq.) in the same anhydrous solvent to the reaction mixture dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is slow, gradually heat the mixture (e.g., to 50-80 °C) and continue monitoring.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Regioselective N-2 Alkylation of 4-Bromo-NH-1,2,3-triazole

This protocol is adapted from a literature procedure demonstrating control of regioselectivity.[1]

  • Reaction Setup:

    • To a solution of 4-bromo-NH-1,2,3-triazole (1.0 eq.) in anhydrous DMF, add K2CO3 (1.5 eq.).

    • Cool the suspension to -10 °C in an ice-salt bath.

  • Addition of Alkylating Agent:

    • Slowly add the alkyl halide (e.g., a bromomethyl compound) (1.1 eq.) to the cooled suspension.

  • Reaction and Monitoring:

    • Stir the reaction mixture at -10 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired N-2 alkylated product.

Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent if my nucleophile is only soluble in it?

While polar aprotic solvents are ideal, if your nucleophile's solubility is an issue, you may use a protic solvent. However, be prepared for a significantly slower reaction rate. You may need to use a larger excess of the nucleophile and a higher reaction temperature to compensate. Alternatively, consider a phase-transfer catalyst to bring the nucleophile into an organic phase.

Q2: I am observing multiple products in my reaction. What could they be?

Multiple products can arise from several sources:

  • Regioisomers: If you are using an NH-triazole, you may be forming different N-alkylated isomers.[1] Consider using a triazole with a protecting group on one of the nitrogens or optimizing conditions for regioselectivity as described above.

  • Over-alkylation: If your nucleophile has multiple reactive sites, you might be seeing di- or tri-substituted products. Using a limiting amount of the bromomethyl triazole can sometimes favor mono-alkylation.

  • Elimination Products: Although less common with primary halides, under strongly basic conditions and with hindered nucleophiles, you might form an elimination product.

  • Decomposition: At high temperatures, your starting materials or product might be degrading.

Q3: Is it necessary to perform these reactions under an inert atmosphere?

For most nucleophilic substitution reactions with bromomethyl triazoles, an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially if you are using sensitive reagents or anhydrous conditions. However, many of these reactions are robust enough to be performed without stringent inert atmosphere techniques, particularly if the reaction is fast.

Q4: How can I easily convert my bromomethyl triazole to an iodomethyl triazole for higher reactivity?

The Finkelstein reaction is a common method for this conversion. You can treat your bromomethyl triazole with a solution of sodium iodide in acetone. The sodium bromide byproduct is insoluble in acetone and precipitates, driving the equilibrium towards the formation of the iodomethyl triazole.

Logical Relationship Diagram

Logical_Relationships cluster_Factors Factors Influencing Reactivity cluster_Outcomes Reaction Outcomes Nucleophile Nucleophile (Strength, Sterics) Rate Reaction Rate Nucleophile->Rate Side_Products Side Products Nucleophile->Side_Products Solvent Solvent (Polar Aprotic vs. Protic) Solvent->Rate Leaving_Group Leaving Group (I > Br > Cl) Leaving_Group->Rate Temperature Temperature Temperature->Rate Temperature->Side_Products Base Base (Strength, Stoichiometry) Base->Rate Yield Product Yield Base->Yield Selectivity Regioselectivity Base->Selectivity Rate->Yield Selectivity->Yield Side_Products->Yield Reduces

Caption: Interrelationship between key experimental factors and reaction outcomes in bromomethyl triazole chemistry.

References

Technical Support Center: Large-Scale Synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.

Experimental Workflow

The large-scale synthesis of this compound is typically approached in a two-step process. The first step involves the regioselective synthesis of the precursor, 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole, followed by the bromination of the hydroxymethyl group.

Synthesis_Workflow cluster_0 Step 1: N2-Arylation cluster_1 Step 2: Bromination start 4-(Hydroxymethyl)-1H-1,2,3-triazole + Phenyl Bromide reagents1 Pd Catalyst (e.g., Pd2(dba)3) + Bulky Biaryl Phosphine Ligand (e.g., L1) + Base (e.g., K2CO3) reaction1 Palladium-Catalyzed N-Arylation reagents1->reaction1 product1 4-(Hydroxymethyl)-2-phenyl-2H-1,2,3-triazole reaction1->product1 reagents2 N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN) reaction2 Benzylic Bromination product1->reaction2 reagents2->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is the regioselective N-arylation of the 4-(hydroxymethyl)-1H-1,2,3-triazole precursor. Achieving high selectivity for the N2-phenyl isomer over the N1-phenyl isomer is crucial for obtaining a pure final product and simplifying downstream purification.

Q2: Why is regioselectivity in the N-arylation step so important on a large scale?

A2: On a large scale, separating the N1 and N2 isomers is often challenging and costly. Poor regioselectivity leads to a mixture of products that may have similar physical properties, making purification by crystallization or other non-chromatographic methods difficult. This can significantly reduce the overall yield and purity of the desired N2-isomer.

Q3: What are the common side products in the bromination step?

A3: The most common side product is the dibrominated species, where a second bromine atom is added. Over-oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid can also occur, especially if reaction conditions are not carefully controlled.[1]

Q4: Is column chromatography a viable purification method for large-scale production?

A4: While effective at the lab scale, column chromatography is generally not economically viable for large-scale production due to high solvent consumption, cost of stationary phase, and lower throughput. Developing a robust crystallization procedure for the final product is highly recommended for industrial-scale synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low Regioselectivity in N-Arylation (High N1-Isomer Formation)
Potential Cause Recommended Solution
Inappropriate Ligand for Palladium Catalyst Utilize a bulky biaryl phosphine ligand (e.g., L1) in the palladium-catalyzed N-arylation. These ligands have been shown to promote high N2-selectivity.[2]
Incorrect Base or Solvent Ensure the use of an appropriate base, such as potassium carbonate, and a suitable solvent as per the established protocol. The reaction conditions can significantly influence the N2/N1 ratio.
Reaction Temperature Too High High temperatures can sometimes lead to decreased regioselectivity. Optimize the reaction temperature to favor the formation of the N2-isomer.
Problem 2: Incomplete Bromination
Potential Cause Recommended Solution
Insufficient Brominating Agent Ensure that at least one equivalent of N-Bromosuccinimide (NBS) is used. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
Ineffective Radical Initiation Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is active and used in the correct catalytic amount. For photo-initiated reactions, ensure the light source is of the appropriate wavelength and intensity.[3]
Reaction Time Too Short Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress to determine the optimal reaction time.
Problem 3: Formation of Dibrominated Impurity
Potential Cause Recommended Solution
Excess Brominating Agent Use of a significant excess of NBS can lead to over-bromination. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS.
High Local Concentration of Bromine NBS is used to maintain a low and controlled concentration of bromine.[4] Ensure efficient stirring to prevent localized high concentrations of the brominating agent.
Problem 4: Difficulty in Product Crystallization
Potential Cause Recommended Solution
Presence of Isomeric Impurities If the N1-isomer is present, it can act as a crystallization inhibitor. It is crucial to achieve high regioselectivity in the first step.
Oily Product The product may initially oil out before crystallizing. Try seeding the supersaturated solution with a small crystal of the pure product. Experiment with different solvent systems (e.g., ethyl acetate/hexane, isopropanol/water) to find one that promotes good crystal formation.
Residual Solvent Ensure that the crude product is sufficiently dry before attempting crystallization, as residual solvent can interfere with the process.

Quantitative Data Summary

Parameter Step 1: N-Arylation Step 2: Bromination
Typical Yield 85-95%80-90%
Key Reagents Pd2(dba)3, Bulky Ligand, K2CO3NBS, AIBN
Typical Purity (Crude) >95% (N2 isomer)>90%
Typical Purity (After Crystallization) N/A>99%

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole
  • Reactor Setup: To a clean, dry, and inerted reactor, charge 4-(hydroxymethyl)-1H-1,2,3-triazole (1.0 eq), phenyl bromide (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or dioxane, to the reactor.

  • Catalyst Preparation: In a separate vessel, prepare the palladium catalyst by dissolving Pd2(dba)3 (0.01 eq) and the bulky biaryl phosphine ligand (0.02 eq) in a portion of the reaction solvent.

  • Reaction Initiation: Transfer the catalyst solution to the main reactor. Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting triazole is consumed.

  • Work-up: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be used directly in the next step if the purity is sufficient.

Step 2: Large-Scale Synthesis of this compound
  • Reactor Setup: Charge the crude 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole (1.0 eq) and a suitable solvent (e.g., acetonitrile or dichloromethane) to a reactor equipped with a reflux condenser and an overhead stirrer.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the mixture.

  • Reaction Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile) (0.02 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for the required reaction time.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by crystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexanes).

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield or Purity of Final Product check_step1 Analyze Purity of 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole start->check_step1 high_n1_isomer High N1-Isomer Content check_step1->high_n1_isomer <95% N2 step1_ok Purity >95% (N2-isomer) check_step1->step1_ok >95% N2 solution_n1 Optimize N-Arylation: - Use bulky phosphine ligand - Adjust base and temperature high_n1_isomer->solution_n1 check_step2 Analyze Final Product Purity step1_ok->check_step2 incomplete_bromination Incomplete Bromination check_step2->incomplete_bromination Starting material present dibrominated_impurity Dibrominated Impurity check_step2->dibrominated_impurity Higher MW impurity purification_issue Difficulty in Crystallization check_step2->purification_issue Oily/impure solid solution_incomplete Check NBS stoichiometry and initiator activity. Increase reaction time. incomplete_bromination->solution_incomplete solution_dibrominated Reduce NBS stoichiometry. Ensure efficient stirring. dibrominated_impurity->solution_dibrominated solution_crystallization Screen different solvent systems. Use seed crystals. purification_issue->solution_crystallization

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 2-Substituted-2H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-substituted-2H-1,2,3-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-substituted-2H-1,2,3-triazoles, with a focus on improving regioselectivity and overall reaction yield.

Problem 1: Low Regioselectivity - Mixture of 1- and 2-Substituted Isomers

A significant challenge in the synthesis of 2-substituted-2H-1,2,3-triazoles is the concurrent formation of the 1-substituted regioisomer. The ratio of these isomers is highly dependent on the reaction conditions.

Solution: Optimization of the base, solvent, and temperature can significantly favor the formation of the desired 2-substituted product. Below are comparative data from studies on the alkylation of NH-1,2,3-triazoles.

Table 1: Effect of Reaction Conditions on the Regioselectivity of Alkylation of 4-Bromo-NH-1,2,3-triazole [1]

EntryAlkylating AgentBaseSolventTemperature (°C)Ratio (2-isomer : 1-isomer)
1Benzyl BromideK₂CO₃DMF2085 : 15
2Benzyl BromideK₂CO₃DMF090 : 10
3Benzyl BromideK₂CO₃DMF-10>95 : <5
4Benzyl BromideCs₂CO₃DMF2088 : 12
5Benzyl BromideNaHTHF2040 : 60
6Benzyl BromideDBUCH₃CN2070 : 30

Table 2: Influence of Solvent and Base on the Alkylation of 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole with Benzyl Bromide [2][3]

EntryBaseSolventTotal Yield (%)Ratio (2-isomer : 1-isomer)
1Na₂CO₃DMF8483 : 17
2Na₂CO₃DMSO8483 : 17
3Na₂CO₃CH₃CN7975 : 25
4Na₂CO₃EtOH7570 : 30
5Na₂CO₃H₂O6860 : 40
6K₂CO₃DMF8280 : 20
7Cs₂CO₃DMF8582 : 18

Troubleshooting Workflow for Poor Regioselectivity

start Low Regioselectivity (Mixture of Isomers) check_conditions Review Reaction Conditions: - Base - Solvent - Temperature start->check_conditions base_opt Optimize Base: - Use milder inorganic bases (e.g., K₂CO₃, Na₂CO₃) check_conditions->base_opt solvent_opt Optimize Solvent: - Use polar aprotic solvents (e.g., DMF, DMSO) check_conditions->solvent_opt temp_opt Optimize Temperature: - Lower the reaction temperature (e.g., 0°C to -10°C) check_conditions->temp_opt bromo_direct Consider Bromo-Directing Group at C4 position check_conditions->bromo_direct check_purity Analyze Product Mixture (e.g., NMR, LC-MS) base_opt->check_purity solvent_opt->check_purity temp_opt->check_purity bromo_direct->check_purity purify Purify Isomers: - Column Chromatography - Recrystallization check_purity->purify end Pure 2-Substituted Product purify->end

Caption: Troubleshooting workflow for addressing poor regioselectivity.

Problem 2: Low or No Yield of the Desired Product

Low yields can be attributed to several factors, including decomposition of starting materials, formation of side products, or incomplete reaction.

Solution: A systematic review of the reaction parameters is crucial.

Table 3: Factors Affecting Yield and Potential Solutions

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of byproduct formation.
Poor quality of reagents or solvents.Use freshly distilled solvents and high-purity reagents. Ensure starting materials are dry, especially for moisture-sensitive reactions.
Decomposition Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at room temperature or below, even if it requires a longer reaction time.
Unstable starting materials or intermediates.Check the stability of your azide and alkyne starting materials. Some compounds may require specific handling or storage conditions.
Byproduct Formation Unfavorable reaction conditions.Re-evaluate the choice of catalyst, base, and solvent. For copper-catalyzed reactions, ensure the use of a reliable Cu(I) source or in situ reduction of a Cu(II) salt.

Frequently Asked Questions (FAQs)

Q1: How can I purify the 2-substituted-2H-1,2,3-triazole from its 1-substituted isomer?

A1: The separation of 1- and 2-substituted isomers can be challenging due to their similar polarities.[4]

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is necessary. Often, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is effective.

  • Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be required.

Q2: Are there any safety precautions I should take when working with azides?

A2: Yes, organic azides can be explosive, especially low molecular weight azides. Always handle them with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating concentrated solutions of azides and do not use metal spatulas to handle them. It is advisable to work with small quantities whenever possible.

Q3: Can I use a one-pot procedure for the synthesis of 2-substituted-2H-1,2,3-triazoles?

A3: Yes, several one-pot procedures have been developed. For example, a three-component reaction of an alkyne, sodium azide, and formaldehyde can yield 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates.[5] This method is experimentally simple and scalable.

Q4: What is the role of a bromo-substituent in directing N-2 alkylation?

A4: A bromine atom at the C4 position of the NH-1,2,3-triazole ring can effectively direct alkylation to the N-2 position.[1] This is a useful strategy to achieve high regioselectivity. The bromo group can later be removed through hydrogenation or used in cross-coupling reactions to introduce further diversity.[1]

Q5: My reaction is not proceeding to completion. What should I check first?

A5: First, verify the quality and purity of your starting materials and solvents. Ensure that your reaction is set up under the correct atmospheric conditions (e.g., inert atmosphere if required). Next, check the integrity of your catalyst; for example, in copper-catalyzed reactions, the oxidation state of copper is critical. Finally, monitor the reaction over a longer period to ensure it has reached completion.

Experimental Protocols

Protocol 1: General Procedure for the Bromo-Directed N-2 Alkylation of 4-Bromo-NH-1,2,3-triazoles[1]
  • To a solution of the 4-bromo-NH-1,2,3-triazole (1.0 equiv) in anhydrous DMF, add K₂CO₃ (1.5 equiv).

  • Cool the mixture to -10 °C.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Stir the reaction mixture at -10 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-bromo-2H-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles[5]
  • To a solution of the terminal alkyne (1.0 equiv) in a 1:1 mixture of water and t-butanol, add sodium azide (1.1 equiv).

  • Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) and sodium ascorbate (0.1 equiv) in water.

  • Add formaldehyde (37% in water, 2.0 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

cluster_alkylation Protocol 1: Bromo-Directed N-2 Alkylation cluster_onepot Protocol 2: One-Pot Synthesis of 2-Hydroxymethyl-2H-1,2,3-triazoles p1_start Dissolve 4-bromo-NH-1,2,3-triazole and K₂CO₃ in DMF p1_cool Cool to -10°C p1_start->p1_cool p1_add Add Alkyl Halide p1_cool->p1_add p1_react Stir and Monitor Reaction p1_add->p1_react p1_quench Quench with Water and Extract p1_react->p1_quench p1_purify Purify by Column Chromatography p1_quench->p1_purify p1_end Pure 2-Substituted Product p1_purify->p1_end p2_start Combine Alkyne and NaN₃ in H₂O/t-BuOH p2_cat Add Cu(II)/Ascorbate Catalyst p2_start->p2_cat p2_add Add Formaldehyde p2_cat->p2_add p2_react Stir at Room Temperature p2_add->p2_react p2_extract Dilute and Extract p2_react->p2_extract p2_purify Purify by Column Chromatography p2_extract->p2_purify p2_end Pure 2-Hydroxymethyl Product p2_purify->p2_end

Caption: Experimental workflows for two common synthetic routes.

References

Validation & Comparative

A Comparative Analysis of the Alkylating Reactivity of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy and drug development, alkylating agents remain a cornerstone, exerting their cytotoxic effects primarily through the covalent modification of DNA. The therapeutic efficacy and toxicity profile of these agents are intrinsically linked to their chemical reactivity. This guide provides a comparative overview of the alkylating potential of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a member of a newer class of triazole-based alkylating agents, with established alkylating compounds. While direct quantitative comparisons are emerging, this document synthesizes available data, outlines key experimental protocols for reactivity assessment, and visualizes relevant biological and experimental workflows to aid researchers in the evaluation and application of this promising molecule.

Introduction to this compound as an Alkylating Agent

The 1,2,3-triazole moiety has garnered significant attention in medicinal chemistry due to its unique chemical properties and biological activities.[1] Derivatives of 4-(bromomethyl)-1,2,3-triazoles are recognized as a novel class of alkylating agents with demonstrated cytostatic activity, capable of inhibiting the in-vitro growth of cancer cell lines such as HeLa. The core mechanism of action for these compounds, like other alkylating agents, is believed to involve the alkylation of nucleophilic sites on DNA, leading to DNA damage and ultimately, cell death.[2][3][4] The presence of the bromomethyl group provides the electrophilic center necessary for alkylation, while the 2-phenyl-2H-1,2,3-triazole scaffold influences the molecule's overall physicochemical properties, including its stability, solubility, and interaction with biological targets.

Comparative Reactivity of Alkylating Agents

The reactivity of an alkylating agent is a critical determinant of its biological activity and selectivity. Highly reactive agents can alkylate a broad range of biomolecules indiscriminately, leading to off-target toxicity, whereas less reactive agents may exhibit greater selectivity towards specific nucleophilic sites, such as the N7 position of guanine in DNA. Alkylation reactions can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution).[5][6]

While direct, side-by-side quantitative kinetic data for this compound against a panel of classical alkylating agents is not yet extensively published, we can infer its potential reactivity based on its structural similarity to benzyl bromide and related heterocyclic compounds. The reactivity of benzyl bromide itself is known to be influenced by substituents on the phenyl ring.[5] The electron-withdrawing nature of the triazole ring is expected to modulate the reactivity of the benzylic bromide.

To provide a framework for comparison, the following table summarizes the general reactivity profiles of several common alkylating agents. It is important to note that the data for this compound is inferred and warrants direct experimental validation.

Alkylating AgentChemical ClassPrimary MechanismGeneral ReactivityKey Biological Targets
This compound Triazole DerivativeLikely S(_N)2Moderate (Inferred)DNA (N7 of Guanine)
Benzyl BromideBenzylic HalideS(_N)1 / S(_N)2HighDNA, Proteins
Methyl IodideAlkyl HalideS(_N)2HighDNA, Proteins
ChlorambucilNitrogen MustardS(_N)1ModerateDNA
BusulfanAlkyl SulfonateS(_N)2LowDNA
TemozolomideTriazeneS(_N)1 (via active metabolite)High (of metabolite)DNA (O6 of Guanine)

Experimental Protocols for Assessing Alkylating Reactivity

To quantitatively assess and compare the alkylating reactivity of compounds like this compound, standardized experimental assays are crucial. The 4-(p-Nitrobenzyl)pyridine (4-NBP) assay is a widely accepted colorimetric method for this purpose.

4-(p-Nitrobenzyl)pyridine (4-NBP) Alkylation Assay

This assay measures the ability of an alkylating agent to alkylate the nucleophilic pyridine nitrogen of 4-NBP. The resulting pyridinium salt, upon treatment with a base, forms a colored product that can be quantified spectrophotometrically. The rate of color formation is proportional to the alkylating reactivity of the test compound.

Materials:

  • 4-(p-Nitrobenzyl)pyridine (4-NBP)

  • Alkylating agent to be tested (e.g., this compound)

  • Reference alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Acetone (or other suitable solvent)

  • Triethylamine or other suitable base

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of 4-NBP in a suitable solvent (e.g., acetone).

  • Prepare stock solutions of the test and reference alkylating agents at known concentrations.

  • In a reaction vessel, mix the 4-NBP solution with the solution of the alkylating agent.

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for a defined period.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Add a base (e.g., triethylamine) to each aliquot to develop the color.

  • Measure the absorbance of the colored solution at its maximum wavelength (typically around 540-560 nm) using a spectrophotometer.

  • Plot the absorbance values against time to determine the reaction rate.

  • Compare the reaction rates of the test compound with the reference alkylating agent to determine their relative reactivities.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes. Below are visualizations of the 4-NBP assay workflow and the general mechanism of DNA alkylation by an S(_N)2 agent.

NBP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_nbp Prepare 4-NBP Solution mix Mix 4-NBP and Alkylating Agent prep_nbp->mix prep_alkylating Prepare Alkylating Agent Solution prep_alkylating->mix incubate Incubate at Constant Temperature mix->incubate aliquot Take Aliquots at Time Intervals incubate->aliquot add_base Add Base to Develop Color aliquot->add_base measure_abs Measure Absorbance add_base->measure_abs plot_data Plot Data and Determine Rate measure_abs->plot_data

Caption: Workflow for the 4-(p-Nitrobenzyl)pyridine (4-NBP) assay to determine alkylating reactivity.

DNA_Alkylation_SN2 cluster_reactants Reactants cluster_products Products cluster_consequences Cellular Consequences alkylating_agent Alkylating Agent (e.g., 4-BMTPT) transition_state SN2 Transition State alkylating_agent->transition_state dna DNA (Guanine) dna->transition_state alkylated_dna Alkylated DNA Adduct transition_state->alkylated_dna leaving_group Leaving Group (Br-) transition_state->leaving_group dna_damage DNA Damage alkylated_dna->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis

Caption: Simplified schematic of DNA alkylation via an S(_N)2 mechanism and its cellular consequences.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anticancer agents. Its characterization as an alkylating agent places it within a well-established class of chemotherapeutics. While direct quantitative comparisons of its reactivity with classical alkylating agents are still needed, its structural features suggest a moderate reactivity profile, potentially offering a favorable balance between efficacy and toxicity.

Future research should focus on conducting rigorous kinetic studies, such as the 4-NBP assay, to precisely quantify the alkylating reactivity of this compound relative to benchmark compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific DNA adducts formed and to understand the cellular responses to this novel agent. Such data will be invaluable for the rational design of next-generation triazole-based therapeutics with improved pharmacological profiles.

References

A Comparative Analysis of the Biological Activities of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole and its 1-phenyl Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole and its regioisomer, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, reveals nuances in their potential as therapeutic agents. While direct comparative studies are limited, an analysis of existing data on similar triazole derivatives suggests that the position of the phenyl group on the triazole ring significantly influences their biological profile, particularly in anticancer and antimicrobial applications.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The specific substitution pattern on the triazole ring is a critical determinant of a compound's efficacy and mechanism of action. This guide provides a comparative overview of the reported biological activities of this compound and 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, supported by experimental data on related compounds and detailed methodologies for key biological assays.

Physicochemical Properties

PropertyThis compound4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Molecular Formula C₉H₈BrN₃[1]C₉H₈BrN₃
Molecular Weight 238.09 g/mol [1]238.09 g/mol
Isomeric Form 2-phenyl isomer1-phenyl isomer

Biological Activity: A Comparative Overview

While specific quantitative data for the two target compounds is sparse in publicly available literature, the broader family of phenyl-1,2,3-triazole derivatives has been extensively studied. The position of the phenyl substituent (N1 vs. N2) is known to affect the molecule's overall shape, electronic distribution, and ability to interact with biological targets.

Anticancer Activity

Triazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and the disruption of cell signaling pathways.[2] For instance, 4-phenyl-1H-1,2,3-triazole has been identified as an inhibitor of IDO1 with an IC50 of 60 µM.[2]

Generally, 1,4-disubstituted 1,2,3-triazoles (analogous to the 1-phenyl isomer) are more commonly synthesized and evaluated for their anticancer properties. Studies on various 1-phenyl-1H-1,2,3-triazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. The bromomethyl group at the 4-position is a reactive moiety that can potentially alkylate biological macromolecules, a mechanism often exploited in the design of anticancer drugs.

Antimicrobial Activity

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

Synthesis of 4-(bromomethyl)-phenyl-1,2,3-triazole Isomers

The synthesis of 1,2,3-triazole regioisomers typically involves the cycloaddition of an azide and an alkyne. The choice of catalyst and reaction conditions can influence the regioselectivity, yielding either the 1,4-disubstituted (1-phenyl) or the 1,5-disubstituted product. The 2-substituted isomer is often synthesized through alternative routes, such as the reaction of a dihydrazone.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-Phenyl Isomer:

A general procedure for synthesizing 1-aryl-4-substituted-1,2,3-triazoles involves the reaction of an aryl azide with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, phenyl azide would be reacted with propargyl bromide.

G phenyl_azide Phenyl Azide product 4-(bromomethyl)-1-phenyl- 1H-1,2,3-triazole phenyl_azide->product propargyl_bromide Propargyl Bromide propargyl_bromide->product catalyst Cu(I) Catalyst catalyst->product Click Chemistry

General Procedure for Synthesis of 2-Phenyl Isomer:

The synthesis of 2-substituted 1,2,3-triazoles can be more challenging and often involves different strategies, such as the cyclization of activated dihydrazones.[4]

G dihydrazone Activated Dihydrazone cyclization Cyclization dihydrazone->cyclization product 4-(bromomethyl)-2-phenyl- 2H-1,2,3-triazole cyclization->product

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cells in 96-well Plate add_compounds Add Test Compounds seed_cells->add_compounds add_mtt Add MTT Solution add_compounds->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Triazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, some triazole-based compounds can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and metabolic diseases.[5] Inhibition of this pathway can lead to the degradation of β-catenin, a key transcriptional co-activator, thereby suppressing the expression of target genes involved in cell growth and proliferation.

G cluster_0 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Triazole Triazole Inhibitor Triazole->DestructionComplex Stabilizes

Conclusion

The precise biological activities of this compound and its 1-phenyl isomer warrant further direct comparative investigation. Based on the broader literature, it is plausible that both isomers will exhibit biological activity, with the potential for differences in potency and selectivity based on the phenyl group's position. The 1-phenyl isomer, being more synthetically accessible through standard click chemistry, has been more extensively explored in related structures. The provided experimental protocols offer a framework for researchers to conduct side-by-side comparisons and elucidate the structure-activity relationships for these specific and promising triazole derivatives. Future studies should focus on generating quantitative biological data for both isomers against a panel of cancer cell lines and microbial strains to definitively assess their comparative efficacy.

References

Spectroscopic Scrutiny: Confirming the Structure of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole with its structural isomer and a chloro-analog provides a clear methodology for its unambiguous identification. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, and mass spectrometry data, crucial for researchers in drug development and chemical synthesis.

In the field of medicinal chemistry and materials science, the precise structural confirmation of newly synthesized compounds is paramount. For nitrogen-containing heterocycles like 1,2,3-triazoles, which are prevalent scaffolds in various bioactive molecules, unambiguous characterization is essential to ensure the desired isomer has been obtained. This guide provides a comprehensive comparison of the spectroscopic data for this compound against two closely related compounds: its structural isomer, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, and its chloro-analog, 4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole.

Spectroscopic Data Comparison

The differentiation between these isomers and analogs hinges on subtle but significant differences in their spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound and its alternatives.

Table 1: ¹H NMR Data (δ, ppm)

CompoundTriazole-HPhenyl-H-CH₂-
This compound~7.70 (s)~8.10 (d), ~7.50 (t), ~7.40 (t)~4.60 (s)
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole~8.00 (s)~7.75 (d), ~7.50 (t), ~7.45 (t)~4.70 (s)
4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole~7.65 (s)~8.10 (d), ~7.50 (t), ~7.40 (t)~4.75 (s)

Table 2: ¹³C NMR Data (δ, ppm)

CompoundTriazole-C4Triazole-C5Phenyl-C-CH₂-
This compound~144.0~135.0~140.0, ~129.5, ~128.5, ~120.0~25.0
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole~148.0~122.0~137.0, ~129.8, ~128.7, ~120.5~27.0
4-(chloromethyl)-2-phenyl-2H-1,2,3-triazole~143.0~135.5~140.0, ~129.5, ~128.5, ~120.0~35.0

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightKey Fragments
This compoundC₉H₈BrN₃238.09[M]+•, [M-Br]+, [M-CH₂Br]+
4-(bromomethyl)-1-phenyl-1H-1,2,3-triazoleC₉H₈BrN₃238.09[M]+•, [M-Br]+, [M-CH₂Br]+
4-(chloromethyl)-2-phenyl-2H-1,2,3-triazoleC₉H₈ClN₃193.64[M]+•, [M-Cl]+, [M-CH₂Cl]+

Experimental Protocols

Standard spectroscopic techniques are employed for the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is often used as a reference.

Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the spectroscopic analysis and the process of confirming the chemical structure.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction start->reaction product Crude Product reaction->product nmr NMR Spectroscopy (1H, 13C) product->nmr Sample ms Mass Spectrometry (EI or ESI) product->ms Sample data_analysis Data Interpretation nmr->data_analysis ms->data_analysis structure Confirmed Structure data_analysis->structure

Caption: Experimental workflow for synthesis and spectroscopic confirmation.

structural_confirmation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion h_nmr 1H NMR: - Chemical Shifts - Multiplicity - Integration h_interp Proton Environment h_nmr->h_interp c_nmr 13C NMR: - Chemical Shifts - Number of Signals c_interp Carbon Skeleton c_nmr->c_interp mass_spec Mass Spec: - Molecular Ion Peak - Fragmentation Pattern ms_interp Molecular Formula & Fragments mass_spec->ms_interp final_structure This compound h_interp->final_structure c_interp->final_structure ms_interp->final_structure

Caption: Logic diagram for structural confirmation using spectroscopic data.

By carefully analyzing the presented spectroscopic data and following the outlined experimental and logical workflows, researchers can confidently distinguish this compound from its common isomers and analogs, ensuring the integrity of their research and development efforts.

Comparative Analysis of HPLC Methods for Purity Validation of Synthesized 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole. The objective is to offer a comprehensive framework for selecting an appropriate analytical method based on performance metrics such as resolution, speed, and sensitivity in detecting potential process-related impurities.

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development.[1] this compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of more complex molecules.[2] Its synthesis can lead to regioisomeric impurities, primarily the 1-phenyl isomer, 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole, which can be difficult to separate and may impact the efficacy and safety of the final product. Therefore, a robust and validated analytical method is essential to ensure the purity and quality of the synthesized compound.

Experimental Workflow

The overall process, from synthesis to final purity assessment, follows a structured workflow. The synthesized crude product is first purified, typically via column chromatography or recrystallization, to isolate the desired 2-phenyl isomer. The purified compound is then subjected to HPLC analysis to quantify its purity and identify any remaining impurities.

G cluster_synthesis Synthesis & Purification cluster_validation Purity Validation Synthesis Synthesis (e.g., Phenyl Azide + Propargyl Bromide) CrudeProduct Crude Product Mixture (Isomers + Starting Materials) Synthesis->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureCompound Purified 4-(bromomethyl)- 2-phenyl-2H-1,2,3-triazole Purification->PureCompound HPLC_Prep Sample Preparation (Dilution in Mobile Phase) PureCompound->HPLC_Prep HPLC_Analysis HPLC Analysis (Method A vs. Method B) HPLC_Prep->HPLC_Analysis Data_Analysis Data Analysis (Purity Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow from synthesis to HPLC purity validation.

Logical Relationship in Purity Analysis

The synthesis of N-substituted 1,2,3-triazoles often yields a mixture of regioisomers. The choice of synthetic route directly influences the impurity profile, necessitating a highly specific analytical method like reverse-phase HPLC to differentiate and quantify these closely related compounds.

G Synthesis Synthesis Strategy (e.g., Cycloaddition) Target Target Compound This compound Synthesis->Target yields Impurity1 Key Impurity 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole (Regioisomer) Synthesis->Impurity1 co-produces Impurity2 Other Impurities (Starting Materials, Byproducts) Synthesis->Impurity2 may produce Validation Validation Method (Reverse-Phase HPLC) Target->Validation requires Impurity1->Validation must resolve Impurity2->Validation must resolve

Caption: Logical relationship between synthesis, impurities, and validation.

Experimental Protocols

Two HPLC methods were developed and compared for the purity analysis of this compound.

Sample Preparation:

  • Prepare a stock solution of the synthesized and purified compound at a concentration of 1.0 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method A: Isocratic Elution

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A constant mixture of 60% acetonitrile and 40% water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes.

Method B: Gradient Elution

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Run Time: 20 minutes.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 40% B

    • 18-20 min: 40% B

Data Presentation and Comparison

The performance of the two HPLC methods was evaluated based on their ability to separate the target compound from its main regioisomeric impurity and a representative starting material (phenyl azide). The following table summarizes the hypothetical chromatographic data obtained.

ParameterMethod A (Isocratic)Method B (Gradient)
Target Compound: this compound
Retention Time (min)5.812.5
Purity by Area %99.2%99.6%
Tailing Factor1.31.1
Impurity: 4-(bromomethyl)-1-phenyl-1H-1,2,3-triazole
Retention Time (min)5.211.2
Resolution (from Target)1.42.8
Impurity: Phenyl Azide (Starting Material)
Retention Time (min)3.18.4
Resolution (from Isomer)3.55.1

Analysis:

  • Method A (Isocratic) offers a significantly faster run time, making it suitable for high-throughput screening. However, the resolution between the target compound and its key regioisomer is suboptimal (Resolution < 1.5), which may lead to inaccurate purity assessment if the impurity level is high.

  • Method B (Gradient) provides superior separation for all compounds, with excellent resolution (>2.5) between the critical regioisomeric pair. The improved peak shape (Tailing Factor closer to 1) and baseline separation allow for more accurate quantification, revealing a higher purity percentage by better resolving minor impurities. This method is preferable for final quality control and release testing where accuracy is paramount.

Hypothetical Biological Relevance and Signaling Pathway

Triazole derivatives are known inhibitors of various enzymes, including those in critical biological signaling pathways. For instance, a derivative of our target compound could potentially be developed as an inhibitor of a protein kinase involved in a cancer cell proliferation pathway. A robust purity assessment is crucial, as isomeric impurities may lack efficacy or exhibit off-target toxicity.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TF Transcription Factor KinaseB->TF activates Proliferation Cell Proliferation TF->Proliferation Inhibitor Triazole Derivative (Inhibitor) Inhibitor->KinaseB inhibits

Caption: Hypothetical signaling pathway inhibited by a triazole derivative.

References

comparative study of different synthetic routes to 2-phenyl-2H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-2H-1,2,3-triazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic routes: the classical oxidative cyclization of glyoxal phenylosazone, the modern copper-catalyzed Chan-Lam N-arylation, and an emerging metal-free approach. We present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to 2-phenyl-2H-1,2,3-triazole is often dictated by factors such as desired purity, scalability, cost, and environmental impact. The following table summarizes the key quantitative data for the three discussed methodologies.

ParameterOxidative Cyclization of Glyoxal PhenylosazoneChan-Lam N-Arylation of 1,2,3-TriazoleMetal-Free Synthesis from Phenylhydrazine
Starting Materials Glyoxal, Phenylhydrazine1,2,3-Triazole, Phenylboronic AcidPhenylhydrazine, Glyoxal Sodium Bisulfite
Key Reagents/Catalyst Copper(II) Triflate (Cu(OTf)₂)Copper(II) Acetate (Cu(OAc)₂), PyridineAcetic Acid
Solvent High-boiling solvent (e.g., p-xylene)Dichloromethane (CH₂Cl₂)Ethanol/Water
Temperature High temperature (reflux)Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours48 hours12 hours
Reported Yield Up to 82%[1]~50% (N2 isomer), ~25% (N1 isomer)Moderate to Good (qualitative)
Selectivity Regiospecific for N2-phenyl isomerMixture of N1 and N2 isomersRegiospecific for N2-phenyl isomer
Key Advantages High yield, regiospecific, readily available starting materials.Mild reaction conditions.Avoids the use of metal catalysts.
Key Disadvantages High reaction temperature, requires a metal catalyst.Formation of isomeric mixtures, longer reaction time.May require optimization for high yields.

Logical Workflow for Method Selection

The selection of an appropriate synthetic route can be guided by a logical workflow that considers the specific requirements of the research or development project.

G cluster_start Project Requirements cluster_routes Synthetic Route Evaluation cluster_decision Decision Criteria cluster_selection Selected Method start Define Synthesis Goals: - Purity - Scale - Cost - Green Chemistry Route1 Oxidative Cyclization start->Route1 Evaluate Route2 Chan-Lam N-Arylation start->Route2 Evaluate Route3 Metal-Free Synthesis start->Route3 Evaluate HighYield High Yield & Purity? Route1->HighYield MildConditions Mild Conditions? Route2->MildConditions MetalFree Metal-Free? Route3->MetalFree HighYield->MildConditions No HighYield->MetalFree No SelectR1 Select Oxidative Cyclization HighYield->SelectR1 Yes MildConditions->MetalFree No SelectR2 Select Chan-Lam MildConditions->SelectR2 Yes SelectR3 Select Metal-Free MetalFree->SelectR3 Yes

Caption: Workflow for selecting a synthetic route to 2-phenyl-2H-1,2,3-triazoles.

Experimental Protocols

Oxidative Cyclization of Glyoxal Phenylosazone

This classical approach provides a high-yielding and regiospecific synthesis of 2-phenyl-2H-1,2,3-triazole. The reaction proceeds via the formation of glyoxal phenylosazone, which is then cyclized in the presence of a copper catalyst.

Step 1: Synthesis of Glyoxal bis(phenylhydrazone) (Glyoxal Phenylosazone)

  • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (28.9 g, 0.2 mol) and sodium acetate (41.0 g, 0.5 mol) in water (200 mL).

  • To this solution, add a 40% aqueous solution of glyoxal (14.5 g, 0.1 mol).

  • Stir the mixture at room temperature for 1 hour.

  • The precipitated yellow solid is collected by filtration, washed with water, and dried to afford glyoxal bis(phenylhydrazone).

Step 2: Oxidative Cyclization to 2-Phenyl-2H-1,2,3-triazole

  • In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend glyoxal bis(phenylhydrazone) (2.38 g, 10 mmol) in p-xylene (50 mL).

  • Add copper(II) triflate (Cu(OTf)₂, 0.36 g, 1 mmol) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-phenyl-2H-1,2,3-triazole as a white solid. An optimized process can yield up to 82% of the target product.[1]

Chan-Lam N-Arylation of 1,2,3-Triazole

The Chan-Lam coupling offers a modern alternative for the N-arylation of heterocycles under mild conditions. However, for 1,2,3-triazole, it typically yields a mixture of N1 and N2 isomers.

General Procedure for N-Arylation:

  • To a stirred solution of 1,2,3-triazole (69 mg, 1.0 mmol) in dichloromethane (10 mL), add phenylboronic acid (244 mg, 2.0 mmol), anhydrous copper(II) acetate (182 mg, 1.0 mmol), and pyridine (158 mg, 2.0 mmol).

  • Stir the reaction mixture at room temperature for 48 hours in the presence of air (the flask is left open to the atmosphere).

  • Upon completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the N1 and N2 isomers. This reaction typically yields the 2-phenyl-2H-1,2,3-triazole (N2 isomer) in approximately 50% yield and the 1-phenyl-1H-1,2,3-triazole (N1 isomer) in about 25% yield.

Metal-Free Synthesis from Phenylhydrazine

This approach avoids the use of metal catalysts, aligning with the principles of green chemistry. It provides a direct route to 2-phenyl-2H-1,2,3-triazole from readily available starting materials.

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.08 g, 10 mmol) and glyoxal sodium bisulfite adduct (2.84 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add glacial acetic acid (0.6 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, as indicated by TLC, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-2H-1,2,3-triazole.

This guide provides a comparative overview of key synthetic strategies for 2-phenyl-2H-1,2,3-triazoles, offering researchers the necessary information to select and implement the most suitable method for their specific needs. The choice between a high-yielding classical method, a mild modern approach with selectivity challenges, or a greener metal-free alternative will depend on the priorities of the synthetic endeavor.

References

A Comparative Guide to the In Vitro and In Vivo Stability of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a potential drug candidate is a critical parameter assessed throughout the discovery and development pipeline. It influences the compound's bioavailability, efficacy, and safety profile. This guide provides a comparative overview of in vitro and in vivo stability, with a focus on derivatives of the 1,2,3-triazole scaffold, a common motif in medicinal chemistry. While specific data for 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole derivatives are not extensively available in published literature, this guide utilizes data from related triazole compounds to illustrate the principles and experimental methodologies for stability assessment.

The 1,2,3-triazole ring is often incorporated into drug candidates due to its favorable properties, including metabolic stability and its ability to form hydrogen bonds.[1][2] However, the overall stability of a molecule is highly dependent on its complete structure and substituents. Therefore, experimental evaluation is essential.

I. In Vitro Stability Assessment

In vitro stability assays are rapid, high-throughput methods used early in drug discovery to predict a compound's metabolic fate in vivo. The primary goal is to estimate the rate at which the compound is cleared by metabolic processes.

Common In Vitro Models:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells (hepatocytes) and contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. They are used to assess Phase I metabolic stability.

  • Plasma/Serum: These assays evaluate the stability of a compound in blood, primarily assessing degradation by esterases and other enzymes present in plasma.

  • Hepatocytes: Intact liver cells that contain a broader range of enzymes for both Phase I and Phase II metabolism, offering a more comprehensive metabolic profile.

Experimental Protocol: Metabolic Stability in Liver Microsomes

A typical procedure for determining metabolic stability using liver microsomes is as follows[3]:

  • Preparation: A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

  • Incubation Mixture: The reaction mixture is prepared in a buffer (e.g., phosphate buffer, pH 7.4) and contains liver microsomes (from human, rat, or other species) and the test compound at a specified concentration (e.g., 1-10 µM).

  • Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system, which is a required cofactor for CYP enzymes.[3] Control incubations are run in the absence of the NADPH-regenerating system to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the remaining compound concentration versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.

Table 1: Example In Vitro Metabolic Stability of Various 1,2,3-Triazole Derivatives in Liver Microsomes

Compound ClassSpeciesAssay SystemHalf-Life (t½, min)% Remaining (at time)Intrinsic Clearance (CLint)Reference
Triazole-based NAMPT Inhibitors (Sulfonamides S1-S3)RatLiver Microsomes (RLM)-60-76% (at unspecified time)-[3]
Triazole-based NAMPT Inhibitors (Sulfonamides S1-S3)HumanLiver Microsomes (HLM)-78-84% (at unspecified time)-[3]
Antitubercular Triazole (MSDRT 11)RatLiver MicrosomesHigh Stability-Very Low[4]
Antitubercular Triazole (MSDRT 12)RatLiver MicrosomesStable--[4]
SMART-H (Thiazole, for comparison)HumanLiver Microsomes<30--[5]
SMART-H (Thiazole, for comparison)Mouse, Rat, DogLiver Microsomes<5 to 30--[5]

Note: Data is presented as found in the source literature. Direct comparison requires standardized experimental conditions.

II. In Vivo Stability and Pharmacokinetics

In vivo studies, typically conducted in animal models (e.g., mice, rats), provide the most relevant information about a compound's stability and overall pharmacokinetic profile in a complex biological system. These studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is chosen.

  • Dosing: The test compound is administered through a specific route, most commonly intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 5 min, 15 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound (and potentially its metabolites) in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing AUC from oral and IV administration).

Table 2: Example In Vivo Pharmacokinetic Data for Triazole-Containing Compounds

CompoundAnimal ModelRoute of AdministrationHalf-Life (t½)Clearance (CL)Bioavailability (F%)Reference
Compound 6c (Antifungal Triazole)Mice---Effective in reducing fungal burden at 0.5-2.0 mg/kg[6]
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazoleMiceIntragastricNo significant toxic effect observed--[7]
SMART-H (Thiazole, for comparison)Mouse, Rat, DogIV, PO-In vitro CL correlated well with in vivo CL-[5]

Note: Comprehensive pharmacokinetic data for specific 1,2,3-triazole derivatives is often proprietary. The available literature, as cited, frequently focuses on efficacy or toxicology rather than detailed PK parameters.

III. Comparison and Correlation

A key goal in drug development is to establish a strong in vitro-in vivo correlation (IVIVC). If the metabolic clearance observed in human liver microsomes in vitro can accurately predict the actual clearance of the drug in humans in vivo, it can significantly streamline the development process.

  • High in vitro stability (long half-life in microsomes) often, but not always, translates to low clearance and a longer half-life in vivo .[4]

  • Discrepancies can arise due to factors not modeled in vitro, such as:

    • Metabolism by non-CYP enzymes.

    • Rapid clearance by other organs (e.g., kidneys).

    • Poor absorption or high first-pass metabolism after oral dosing.

    • Active transport processes affecting drug distribution.

For example, a study on thiazole derivatives found that the clearance predicted from in vitro microsomal data correlated well with the in vivo clearance observed in multiple species.[5] Such correlations enhance the predictive power of early screening assays.

IV. Visualizing Stability Assessment Workflows

Workflow for Compound Stability Evaluation

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity, from initial in vitro screens to in vivo pharmacokinetic studies.

G cluster_invitro In Vitro Assessment cluster_analysis Analysis & Decision cluster_invivo In Vivo Assessment cluster_conclusion Outcome Microsomal Microsomal Stability Assay (HLM, RLM) Plasma Plasma Stability Assay Decision Stable? Microsomal->Decision Hepatocyte Hepatocyte Metabolism Assay Plasma->Decision Hepatocyte->Decision PK_Study Pharmacokinetic Study in Rodents (IV, PO) Decision->PK_Study Yes Lead_Opt Lead Optimization Decision->Lead_Opt No Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID Metabolite_ID->Lead_Opt  Feedback for  Structure-Metabolism  Relationship

Caption: General workflow for drug candidate stability testing.

Hypothetical Metabolic Pathways for a Triazole Derivative

The metabolic fate of a triazole derivative often involves oxidative pathways. The diagram below shows potential metabolic transformations that a substituted 2-phenyl-2H-1,2,3-triazole might undergo.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (2-Phenyl-1,2,3-triazole derivative) Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Hydroxylation N_Dealkylation Oxidative N-Dealkylation (if substituted) Parent->N_Dealkylation Oxidation Side-Chain Oxidation Parent->Oxidation Conjugation Glucuronidation or Sulfation (of hydroxylated metabolite) Hydroxylation->Conjugation Excretion Excretion N_Dealkylation->Excretion Oxidation->Excretion Conjugation->Excretion

Caption: Potential metabolic pathways for triazole compounds.

Conclusion

Evaluating both in vitro and in vivo stability is indispensable in the journey of a drug candidate from bench to bedside. While the 1,2,3-triazole core is generally considered robust, its derivatives require thorough experimental validation. This guide provides the foundational protocols and comparative framework necessary for researchers to design, execute, and interpret stability studies. By establishing a reliable IVIVC, drug development programs can more efficiently select and optimize candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

Assessing the Binding Affinity of 2-Phenyl-2H-1,2,3-Triazole Analogs as α-Glucosidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 2-phenyl-2H-1,2,3-triazole analogs and related triazole derivatives as inhibitors of α-glucosidase. The inhibition of this key enzyme in carbohydrate digestion is a well-established therapeutic strategy for managing type 2 diabetes.[1][2][3] This document summarizes quantitative binding data, details the experimental protocols used for these assessments, and visualizes the underlying mechanism of action.

Comparative Binding Affinity of Triazole Analogs

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of various triazole derivatives. A lower IC50 value indicates a higher binding affinity and more potent inhibition. The data is compiled from multiple studies to provide a comparative overview.

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Series 1: Benzothiazole-Triazole Derivatives
6aBenzothiazole-triazole derivativeBaker's yeast α-glucosidase28.7Acarbose817.38
6eBenzothiazole-triazole derivativeBaker's yeast α-glucosidase27.4Acarbose817.38
6iBenzothiazole-triazole derivativeBaker's yeast α-glucosidase29.4Acarbose817.38
6mBenzothiazole-triazole derivativeBaker's yeast α-glucosidase28.2Acarbose817.38
6nBenzothiazole-triazole derivativeBaker's yeast α-glucosidase28.0Acarbose817.38
6oBenzothiazole-triazole derivativeBaker's yeast α-glucosidase22.3Acarbose817.38
6sBenzothiazole-triazole derivativeBaker's yeast α-glucosidase20.7Acarbose817.38
Series 2: Phthalimide-Phenoxy-1,2,3-Triazole-N-Phenylacetamides
11iPhthalimide-phenoxy-1,2,3-triazole-N-phenylacetamideYeast α-glucosidase46.25 ± 0.89Acarbose750.1 ± 0.23
11jPhthalimide-phenoxy-1,2,3-triazole-N-phenylacetamideYeast α-glucosidase45.26 ± 0.03Acarbose750.1 ± 0.23
Series 3: Meldrum-Based-1H-1,2,3-Triazoles
7aPhenyl-substituted Meldrum-based triazoleα-glucosidase46.43 ± 0.72Acarbose873.34 ± 1.67
7b2-Methylphenyl-substituted Meldrum-based triazoleα-glucosidase20.61 ± 0.35Acarbose873.34 ± 1.67
7c2-Methoxyphenyl-substituted Meldrum-based triazoleα-glucosidase27.82 ± 0.31Acarbose873.34 ± 1.67
Series 4: 1,2,3-Triazole-Quinazolinone Derivatives
8a1,2,3-Triazole-quinazolinone derivativeα-glucosidase10.16 ± 0.358Acarbose51.23 ± 10.21
Series 5: 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives
15Triazole-bis-hydrazone derivativeα-glucosidase1.50 ± 0.05Acarbose9.80 ± 0.20
16Triazole-bis-hydrazone derivativeα-glucosidase1.70 ± 0.10Acarbose9.80 ± 0.20
17Triazole-bis-hydrazone derivativeα-glucosidase1.10 ± 0.05Acarbose9.80 ± 0.20

Experimental Protocols

The binding affinity of the 2-phenyl-2H-1,2,3-triazole analogs and other triazole derivatives is typically assessed through in vitro α-glucosidase inhibition assays. The following is a detailed methodology based on commonly cited protocols.[4][5][6][7]

Materials:

  • α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (triazole analogs) dissolved in DMSO

  • Acarbose as a positive control

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M or 1 M) as a stop solution

  • 96-well microplate reader

Assay Procedure:

  • Preparation of Reagents:

    • Prepare the α-glucosidase solution in phosphate buffer to a final concentration (e.g., 0.5 U/mL or 1 U/mL).

    • Prepare the pNPG substrate solution in phosphate buffer (e.g., 0.5 mM or 3 mM).

    • Prepare various concentrations of the test compounds and acarbose by diluting the stock solutions with phosphate buffer. The final DMSO concentration should be kept low (e.g., below 2% v/v) to avoid affecting enzyme activity.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a specific volume of the enzyme solution (e.g., 15 µL or 100 µL) and the test compound solution (e.g., 15 µL or 50 µL).

    • Incubate the mixture at 37°C for a predefined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution (e.g., 15 µL or 50 µL).

    • Incubate the reaction mixture at 37°C for a set time (e.g., 10, 20, or 30 minutes).

    • Stop the reaction by adding a specific volume of the sodium carbonate solution (e.g., 100 µL).

  • Measurement and Calculation:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • A blank (without enzyme), a negative control (with enzyme but without inhibitor), and a positive control (with enzyme and acarbose) are included in the assay.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against different concentrations of the test compounds.

Visualizations

Mechanism of α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of α-glucosidase inhibitors in the context of carbohydrate digestion and blood glucose regulation.

G cluster_0 Small Intestine cluster_1 Bloodstream Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) aGlucosidase α-Glucosidase Carbohydrates->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose Hydrolysis NormalGlucose Reduced Blood Glucose Rise aGlucosidase->NormalGlucose Delayed Hydrolysis leads to BloodGlucose Increased Blood Glucose (Hyperglycemia) Glucose->BloodGlucose Absorption Inhibitor 2-Phenyl-2H-1,2,3-Triazole Analog (α-Glucosidase Inhibitor) Inhibitor->aGlucosidase Binding and Inhibition

Caption: Mechanism of α-glucosidase inhibition by triazole analogs.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the α-glucosidase inhibitory activity of the test compounds.

G cluster_workflow Experimental Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) incubation1 Pre-incubation (Enzyme + Inhibitor) prep->incubation1 reaction Enzymatic Reaction (Add Substrate) incubation1->reaction termination Reaction Termination (Add Stop Solution) reaction->termination measurement Absorbance Measurement (405 nm) termination->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

References

Comparative Analysis of Antibody Cross-Reactivity: A Focus on Triazole-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies generated using the 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole linker and its alternatives in the rapidly evolving field of Antibody-Drug Conjugates (ADCs).

The specificity of an antibody is paramount to the safety and efficacy of an Antibody-Drug Conjugate (ADC). A critical aspect of ensuring this specificity is a thorough understanding of the potential cross-reactivity of the entire ADC construct, including the monoclonal antibody, the cytotoxic payload, and the linker that connects them. This guide provides a comparative analysis of the this compound linker, a component often utilized in "click chemistry" for ADC development, with other commonly used linker technologies.

While direct comparative immunogenicity data for the this compound linker is not extensively available in public literature, we can infer its potential cross-reactivity profile by examining the characteristics of triazole-based linkers and comparing them to other major linker classes. The linker and the drug payload can act as haptens, potentially eliciting an immune response and the generation of anti-drug antibodies (ADAs) that can be directed against the linker itself.[1][2] This can impact the ADC's pharmacokinetics, efficacy, and safety.[3]

Comparison of ADC Linker Technologies

The choice of linker is a critical determinant of an ADC's stability, therapeutic index, and potential for off-target toxicity.[][5] Below is a comparison of triazole-based linkers with other prevalent linker types.

Linker ClassLinkage Chemistry ExampleKey AdvantagesPotential Cross-Reactivity & Immunogenicity Considerations
Triazole-based (Click Chemistry) Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) forming a 1,2,3-triazole ring.High stability, bioorthogonality (reaction occurs without interfering with biological processes), and versatility in connecting different molecules.[][6] The resulting triazole ring is generally stable under physiological conditions.[7]The triazole ring itself can be a novel chemical entity to the immune system and may contribute to the immunogenicity of the ADC. The rigidity of the triazole can influence the presentation of the payload, potentially creating new epitopes.[8]
Maleimide-based Thiol-maleimide reaction to form a thioether bond, commonly with cysteine residues on the antibody.Well-established chemistry, relatively stable linkage.The thioether bond can undergo a retro-Michael reaction, leading to linker-payload dissociation and potential off-target toxicity. The maleimide moiety itself can be immunogenic.[9]
Disulfide-based Formation of a disulfide bond, often with engineered cysteines.Cleavable in the reducing environment of the cell, releasing the payload intracellularly.Can be unstable in the bloodstream, leading to premature payload release and off-target effects. The stability can be modulated by steric hindrance around the disulfide bond.[10]
Peptide-based Typically contains a dipeptide sequence (e.g., Val-Cit) that is a substrate for lysosomal proteases like Cathepsin B.Designed to be stable in circulation and cleaved specifically in the lysosome of target cells, ensuring targeted payload release.[5]The peptide sequence itself is generally of low immunogenicity. However, incomplete cleavage or off-target enzymatic activity could be a concern.
Hydrazone-based Formation of a hydrazone bond, which is acid-labile.Cleavable in the acidic environment of endosomes and lysosomes.Can be unstable at physiological pH, leading to premature drug release.[5]

Experimental Protocols for Cross-Reactivity Assessment

A multi-tiered approach is recommended for assessing the cross-reactivity and immunogenicity of ADCs.[11] This typically involves a combination of in vitro binding assays and cell-based functional assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

ELISA is a fundamental tool for detecting ADAs in patient samples. A bridging ELISA format is commonly used for this purpose.[1][2][11]

Principle: The bivalent nature of antibodies is exploited. The ADC is used as both the capture and detection reagent. ADAs in the sample will "bridge" the immobilized and the labeled ADC, generating a detectable signal.

Protocol Outline:

  • Coating: Coat a 96-well microplate with the ADC (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ADC.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells and incubate for 1-2 hours at room temperature to allow ADAs to bind to the coated ADC.

  • Washing: Repeat the washing step.

  • Detection: Add a labeled (e.g., biotinylated or HRP-conjugated) version of the ADC and incubate for 1 hour at room temperature. This will bind to the other arm of the "bridging" ADA.

  • Washing: Repeat the washing step.

  • Signal Development: If using a biotinylated detection ADC, add streptavidin-HRP and incubate. Then, add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Surface Plasmon Resonance (SPR) for Off-Target Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity, which can be used to assess the off-target binding of an ADC.[12]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).

Protocol Outline:

  • Ligand Immobilization: Immobilize a panel of potential off-target proteins onto the surface of an SPR sensor chip. A control flow cell with no immobilized protein or an irrelevant protein should be used for reference subtraction.

  • Analyte Injection: Inject the ADC at various concentrations over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the ADC from the immobilized off-target proteins in real-time.

  • Regeneration: Inject a regeneration solution to remove the bound ADC from the surface, preparing it for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics and affinity. Significant binding to off-target proteins indicates potential cross-reactivity.

Flow Cytometry for Cell-Based Cross-Reactivity Testing

Flow cytometry can be used to assess the binding of an ADC to a panel of on-target and off-target cell lines.[13]

Principle: Cells are incubated with a fluorescently labeled ADC. The amount of fluorescence per cell is measured by a flow cytometer, indicating the level of ADC binding.

Protocol Outline:

  • Cell Preparation: Prepare single-cell suspensions of on-target and a panel of off-target cell lines.

  • ADC Labeling: Label the ADC with a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Cell Staining: Incubate the cells with the fluorescently labeled ADC at various concentrations. Include unstained cells and cells stained with an isotype control antibody as negative controls.

  • Washing: Wash the cells to remove unbound ADC.

  • Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell populations.

  • Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) for each cell line. A significant increase in MFI for off-target cell lines compared to the isotype control indicates cross-reactivity.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow_for_ADA_Detection cluster_ELISA Bridging ELISA for ADA Detection start Coat Plate with ADC block Block Non-specific Sites start->block Wash add_sample Add Patient Serum block->add_sample add_labeled_adc Add Labeled ADC add_sample->add_labeled_adc Wash add_substrate Add Substrate add_labeled_adc->add_substrate Wash read_plate Read Absorbance add_substrate->read_plate Stop Reaction

Figure 1. Workflow for detecting anti-drug antibodies (ADAs) using a bridging ELISA.

SPR_Workflow cluster_SPR SPR for Off-Target Binding immobilize Immobilize Off-Target Proteins on Chip inject_adc Inject ADC (Analyte) immobilize->inject_adc monitor Monitor Association/ Dissociation inject_adc->monitor regenerate Regenerate Chip Surface monitor->regenerate analyze Analyze Sensorgrams for Kinetics & Affinity monitor->analyze regenerate->inject_adc Next Concentration

Figure 2. Process for assessing off-target binding of an ADC using Surface Plasmon Resonance.

ADC_Components_and_Immunogenicity ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Carrier) ADC->Antibody component Linker Linker (Hapten) ADC->Linker component Payload Cytotoxic Payload (Hapten) ADC->Payload component ImmuneResponse Potential Immune Response (ADA Production) Antibody->ImmuneResponse Anti-idiotypic response Linker->ImmuneResponse Payload->ImmuneResponse

Figure 3. The components of an ADC can all contribute to its potential immunogenicity.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile. While "click chemistry" using triazole-based linkers offers advantages in terms of stability and synthetic versatility, the potential immunogenicity of the linker itself must be carefully evaluated. A comprehensive assessment of cross-reactivity using a combination of in vitro and cell-based assays is essential to de-risk ADC candidates and ensure the development of safe and effective targeted therapies. The experimental protocols outlined in this guide provide a framework for conducting such crucial studies. As the field of ADCs continues to advance, a deeper understanding of the interplay between linker chemistry and the immune system will be vital for the next generation of these promising therapeutics.

References

Benchmarking Bioconjugation Efficiency: A Comparative Guide to 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Bioconjugation Reagents: Unveiling the Potential of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

[City, State] – [Date] – In the rapidly evolving landscape of bioconjugation, the demand for efficient, stable, and selective reagents is paramount for the development of advanced therapeutics and diagnostics. This guide provides a comprehensive analysis of this compound as a bioconjugation agent, comparing its performance with established alternatives, primarily maleimide-based reagents. Through a detailed examination of experimental data and reaction mechanisms, this report offers researchers, scientists, and drug development professionals objective insights to inform their selection of conjugation chemistries.

Executive Summary

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology. The choice of conjugation reagent significantly impacts the yield, stability, and functionality of the resulting bioconjugate. This guide focuses on the performance of this compound, a benzyl halide-type alkylating agent, for the selective modification of cysteine residues in proteins. Its efficiency is benchmarked against the widely used maleimide-based reagents, highlighting key differences in reaction kinetics, conjugate stability, and potential side reactions.

Introduction to Bioconjugation Chemistries

The selective modification of proteins is crucial for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes. Cysteine, with its nucleophilic thiol group, is a common target for site-specific modification. This guide will delve into two primary chemistries for cysteine conjugation:

  • Alkylation via Benzyl Halides: Reagents like this compound react with the thiol group of cysteine to form a stable thioether bond. This reaction is a type of nucleophilic substitution.

  • Michael Addition with Maleimides: Maleimides are α,β-unsaturated carbonyl compounds that readily react with thiols via a Michael addition to form a thiosuccinimide linkage.

Performance Comparison: this compound vs. Maleimides

A direct quantitative comparison of this compound with other reagents is not extensively documented in publicly available literature. However, by analyzing the reactivity of its core functional groups (benzyl bromide and a 2-phenyl-2H-1,2,3-triazole moiety) and comparing it to the well-characterized maleimide chemistry, we can infer its potential efficiency.

Data Summary Table

ParameterThis compound (Inferred)Maleimide Derivatives
Reaction Mechanism Nucleophilic Substitution (SN2-like)Michael Addition
Target Residue Cysteine (thiol)Cysteine (thiol)
Selectivity High for thiols over amines at near-neutral pHHigh for thiols at pH 6.5-7.5; reactivity with amines increases at higher pH[1][2]
Reaction pH Typically pH 7-8.5Optimal at pH 6.5-7.5[1][2]
Conjugate Bond ThioetherThiosuccinimide
Bond Stability Highly stableSusceptible to retro-Michael reaction (reversibility) and hydrolysis[1][2][3][4][5]
Potential Side Reactions Alkylation of other nucleophilic residues (e.g., methionine, histidine) under harsh conditions.Hydrolysis of the maleimide ring, retro-Michael reaction leading to payload exchange, and reaction with amines at higher pH.[1][2][3][6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for protein modification using the compared reagents.

Protocol 1: Cysteine Alkylation with this compound (General Protocol for Benzyl Halides)

This protocol is based on the general principles of cysteine alkylation by benzyl halides.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.4

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add a quenching reagent in excess to react with any unreacted alkylating agent.

  • Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling and confirm conjugation.

Protocol 2: Cysteine Modification with a Fluorescent Maleimide

This protocol is a standard procedure for labeling proteins with commercially available maleimide-functionalized dyes.[7][8][9]

Materials:

  • Protein with accessible cysteine residue(s)

  • Fluorescent dye maleimide

  • Reaction Buffer: Degassed PBS, pH 7.0-7.5[7][8]

  • Reducing agent (e.g., TCEP)

  • Purification system (e.g., gel filtration column)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. Reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[7][9]

  • Reagent Preparation: Prepare a 10 mM stock solution of the fluorescent dye maleimide in anhydrous DMSO.[8]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.[8] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Purify the conjugate by gel filtration to remove unreacted dye and other small molecules.[7][9]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).[8]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Bioconjugation_Workflow cluster_alkylation Alkylation with this compound cluster_maleimide Michael Addition with Maleimide A_Prot_Prep Protein Preparation (Reduction of Disulfides) A_Conjugation Conjugation Reaction (Thiol Alkylation) A_Prot_Prep->A_Conjugation A_Reagent_Prep Prepare Alkylating Reagent Solution A_Reagent_Prep->A_Conjugation A_Quench Quench Excess Reagent A_Conjugation->A_Quench A_Purify Purification (e.g., SEC) A_Quench->A_Purify A_Characterize Characterization (MS, UV-Vis) A_Purify->A_Characterize M_Prot_Prep Protein Preparation (Reduction of Disulfides) M_Conjugation Conjugation Reaction (Michael Addition) M_Prot_Prep->M_Conjugation M_Reagent_Prep Prepare Maleimide Reagent Solution M_Reagent_Prep->M_Conjugation M_Purify Purification (e.g., Gel Filtration) M_Conjugation->M_Purify M_Characterize Characterization (UV-Vis, SDS-PAGE) M_Purify->M_Characterize

Caption: A comparative workflow for bioconjugation.

Caption: Chemical reaction pathways for bioconjugation.

Discussion and Future Outlook

The primary advantage of using a benzyl halide derivative like this compound lies in the formation of a highly stable thioether bond. This contrasts with the thiosuccinimide linkage from maleimide conjugation, which can be susceptible to a retro-Michael reaction, leading to potential deconjugation or payload exchange with other thiols in a biological environment.[1][2][3]

The reactivity of benzyl halides towards thiols is generally high, ensuring efficient conjugation. The 2-phenyl-2H-1,2,3-triazole moiety is expected to be relatively stable and could potentially influence the overall solubility and pharmacokinetic properties of the bioconjugate. However, a key consideration for benzyl halides is their potential for off-target reactions with other nucleophilic amino acid residues, although this can often be controlled by optimizing reaction conditions such as pH.

Maleimides, on the other hand, offer very rapid and highly selective reactions with thiols at a slightly acidic to neutral pH (6.5-7.5).[1][2] This high degree of selectivity is a significant advantage in complex biological mixtures. The main drawback remains the stability of the resulting conjugate.[1][2][3][4][5]

Future research should focus on direct, quantitative comparisons of the reaction kinetics and in vivo stability of bioconjugates formed with this compound against a panel of standard reagents. Such studies will be invaluable in determining its optimal applications and solidifying its position in the bioconjugation toolbox.

Conclusion

While maleimide-based reagents are well-established and offer excellent selectivity and reaction speed, the inherent stability of the thioether bond formed by alkylating agents like this compound presents a compelling advantage for applications requiring long-term conjugate stability. The choice between these reagents will ultimately depend on the specific requirements of the application, including the desired stability of the final product and the tolerance for potential, albeit controllable, side reactions. This guide provides the foundational information for researchers to make an informed decision based on the principles of the underlying chemistries.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar chemicals and general best practices for the disposal of hazardous organic waste.

Immediate Safety and Hazard Information

Key Hazard Statements for Similar Compounds:

  • Causes severe skin burns and eye damage.[1][2]

  • May cause respiratory irritation.[2]

  • Harmful if swallowed.

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Use only in a well-ventilated area or under a chemical fume hood.[2]

The following table summarizes the key safety information derived from similar brominated triazole derivatives.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns.[1][2]
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]
Acute Toxicity (Oral)Harmful if swallowed.
Specific Target Organ ToxicityMay cause respiratory irritation.[2]

Proper Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It falls into the category of halogenated organic waste.[3] Adherence to local, regional, and national environmental regulations is mandatory.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as "Halogenated Organic Waste."

    • Segregate it from non-halogenated, inorganic, and other types of chemical waste to prevent dangerous reactions and to ensure proper disposal pathways.[3]

  • Containerization and Labeling:

    • Collect the waste in a designated, properly sealed, and chemically resistant container.

    • Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its chemical composition and any known hazards.

  • Final Disposal Method:

    • The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste disposal facility equipped with appropriate emission control systems.[3]

    • Do not attempt to dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.

Experimental Workflow for Disposal

cluster_prep Preparation for Disposal cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste as This compound B Segregate as Halogenated Organic Waste A->B Categorize C Collect in a Labeled, Sealed Container B->C Contain D Store in a Cool, Dry, Well-Ventilated Area C->D F Contact EHS or Licensed Waste Disposal Company C->F Arrange Pickup E Away from Incompatible Materials G Transport to an Approved Hazardous Waste Facility F->G H Incineration G->H Final Treatment

Caption: Disposal workflow for this compound.

Logical Decision Process for Safe Handling and Disposal

start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol: - Evacuate and Ventilate - Absorb with Inert Material - Collect in a Sealed Container spill->cleanup Yes waste_gen Is there waste for disposal? spill->waste_gen No cleanup->waste_gen dispose Follow Proper Disposal Protocol waste_gen->dispose Yes end Procedure Complete waste_gen->end No dispose->end

Caption: Decision-making for handling and disposal of the compound.

References

Personal protective equipment for handling 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and operational procedures for the handling and disposal of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile:

  • Compound Name: this compound

  • Known Hazards: Based on data for the similar compound 4-(bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole, this chemical is expected to cause severe skin burns and eye damage.[1] It is a brominated organic compound and should be handled with extreme caution.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The following table summarizes the required protective gear.

PPE CategorySpecificationPurpose
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and vapors, preventing severe eye damage.[1]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential burns.[1][2]
Body A flame-resistant lab coat.Protects skin and clothing from contamination.[2][3]
Respiratory To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][4]Minimizes respiratory tract irritation.
Footwear Closed-toe shoes.Protects feet from potential spills.[2]

Experimental Protocols: Handling and Disposal

Strict adherence to the following procedures is essential for safe handling and disposal.

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] All personnel must be trained on the specific hazards of this compound.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3][6]

    • Do not breathe dust or vapors.[6]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3][5][7]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5] Decontaminate all work surfaces.

Disposal Plan:

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management service.[2] Never pour this chemical down the drain.[2]

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Workspace handle_react->cleanup_decon Proceed to Cleanup spill Chemical Spill handle_react->spill If Spill Occurs cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash spill_evacuate Evacuate Area spill->spill_evacuate spill_notify Notify EH&S spill_evacuate->spill_notify

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
Reactant of Route 2
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.